Fenspiride-d5
Description
Properties
IUPAC Name |
8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18)/i1D,2D,3D,4D,5D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNFBBAOMBJTST-RALIUCGRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fenspiride-d5: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fenspiride-d5, the deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. The document details the chemical structure of this compound and outlines a scientifically plausible, multi-step synthetic pathway. This proposed synthesis is based on established chemical principles and draws from existing literature on the synthesis of Fenspiride and related deuterated compounds. Detailed experimental protocols for key reaction steps are provided, along with a summary of expected quantitative data. Visualizations of the chemical structure and the synthetic workflow are included to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical development.
Chemical Structure
This compound is an isotopologue of Fenspiride in which five hydrogen atoms on the phenyl ring of the phenethyl moiety are replaced with deuterium atoms. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.
The core structure of Fenspiride consists of an oxazolidinone ring spiro-fused to a piperidine ring, which is N-substituted with a phenethyl group.
Chemical Name: 8-(2-phenylethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Chemical Formula: C₁₅H₁₅D₅N₂O₂ Molecular Weight: 265.39 g/mol
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Proposed Synthesis of this compound
A viable synthetic route to this compound involves the preparation of a deuterated phenethyl precursor followed by its coupling to a piperidone derivative and subsequent formation of the oxazolidinone ring. The following multi-step synthesis is proposed based on established methodologies.
Synthesis Workflow
The overall proposed synthetic workflow for this compound is depicted below.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocols (Proposed)
The following are detailed, scientifically plausible experimental protocols for the key steps in the proposed synthesis of this compound. These protocols are based on analogous reactions found in the scientific literature.
Step 1: Synthesis of Bromobenzene-d5
Reaction: Electrophilic aromatic substitution (bromination) of benzene-d6.
Procedure:
-
To a solution of benzene-d6 (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) at 0 °C, add iron(III) bromide (FeBr₃, 0.1 eq) as a catalyst.
-
Slowly add bromine (Br₂, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Separate the organic layer, wash with aqueous sodium bisulfite solution to remove excess bromine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford bromobenzene-d5.
Step 2: Synthesis of 2-Phenylethanol-d5
Reaction: Grignard reaction of bromobenzene-d5 with ethylene oxide.
Procedure:
-
Prepare the Grignard reagent by adding a solution of bromobenzene-d5 (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., argon).
-
Once the Grignard reagent formation is complete, cool the solution to -78 °C.
-
Slowly bubble ethylene oxide gas through the Grignard solution.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylethanol-d5.
Step 3: Synthesis of 2-Phenylethyl-d5 bromide
Reaction: Nucleophilic substitution of the hydroxyl group of 2-phenylethanol-d5 with bromide.
Procedure:
-
To a solution of 2-phenylethanol-d5 (1.0 eq) in an appropriate solvent such as dichloromethane at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-phenylethyl-d5 bromide.
Step 4: Synthesis of 1-(2-Phenylethyl-d5)-4-piperidone
Reaction: N-alkylation of 4-piperidone with 2-phenylethyl-d5 bromide.
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) in a suitable solvent like acetonitrile or DMF, add a base such as potassium carbonate (2.5 eq).
-
Add 2-phenylethyl-d5 bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by column chromatography on silica gel to afford 1-(2-phenylethyl-d5)-4-piperidone.
Step 5 & 6: Synthesis of this compound via Nitro-aldol Condensation and Subsequent Cyclization
Reaction: A two-step sequence involving a Henry (nitro-aldol) reaction followed by reduction and cyclization.
Procedure:
-
Nitro-aldol Condensation: To a solution of 1-(2-phenylethyl-d5)-4-piperidone (1.0 eq) and nitromethane (1.5 eq) in methanol, add a catalytic amount of a base like sodium methoxide at 0 °C. Stir the reaction at room temperature for 24-48 hours. Neutralize the reaction with a mild acid and concentrate to obtain the crude nitro-alcohol intermediate.
-
Reduction and Cyclization: Dissolve the crude nitro-alcohol in a suitable solvent like methanol. Add a reducing agent such as Raney nickel or palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere. After the reduction of the nitro group to an amine is complete, the cyclization to form the oxazolidinone ring can be induced by heating or by the addition of a carbonyl source like diethyl carbonate. Purify the final product by recrystallization or column chromatography to yield this compound.
Quantitative Data
The following table summarizes representative quantitative data for the proposed synthesis of this compound. It is important to note that the yields and isotopic purity for the deuterated steps are based on literature values for analogous reactions and may vary depending on the specific reaction conditions.
| Step | Reactant(s) | Product | Representative Yield (%) | Isotopic Purity (atom % D) | Reference/Notes |
| 1. Bromination | Benzene-d6 | Bromobenzene-d5 | 70-80 | >99 | Based on standard bromination of benzene. Isotopic purity is for commercially available starting material.[1][2][3] |
| 2. Grignard Reaction | Bromobenzene-d5, Ethylene oxide | 2-Phenylethanol-d5 | 60-70 | >99 | Yields for Grignard reactions with ethylene oxide can vary. Isotopic integrity is expected to be maintained. |
| 3. Bromination | 2-Phenylethanol-d5 | 2-Phenylethyl-d5 bromide | 80-90 | >99 | Standard conversion of alcohols to bromides with PBr₃. |
| 4. N-Alkylation | 4-Piperidone, 2-Phenylethyl-d5 bromide | 1-(2-Phenylethyl-d5)-4-piperidone | 60-75 | >99 | Based on reported yields for N-alkylation of 4-piperidone derivatives.[4][5] |
| 5 & 6. Nitro-aldol & Cyclization | 1-(2-Phenylethyl-d5)-4-piperidone, Nitromethane | This compound | 50-65 (over two steps) | >99 | Based on literature for the synthesis of Fenspiride using the nitro-aldol approach. |
| Overall (from Benzene-d6) | Benzene-d6 | This compound | ~10-20 | >99 | Calculated cumulative yield. |
Conclusion
This technical guide provides a detailed and scientifically grounded resource on the chemical structure and a plausible synthetic route for this compound. The proposed synthesis leverages well-established chemical transformations and provides a clear pathway for the preparation of this important deuterated standard. The included experimental protocols and quantitative data serve as a practical starting point for researchers and drug development professionals. The visualizations of the chemical structure and synthetic workflow are intended to enhance the understanding of this isotopically labeled compound. Further optimization of the proposed synthetic steps may be necessary to achieve higher yields and purity in a laboratory or industrial setting.
References
- 1. Bromobenzene-d5 | ZEOTOPE [zeotope.com]
- 2. Bromobenzene-d5 D 99.5atom 4165-57-5 [sigmaaldrich.com]
- 3. Bromobenzene-dâ (D, 99%) - Cambridge Isotope Laboratories, DLM-398-500 [isotope.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
Fenspiride-d5: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Fenspiride-d5, a deuterated analog of the anti-inflammatory and bronchodilator agent, Fenspiride. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and insights into its mechanism of action. This compound is primarily utilized as an internal standard for the quantification of Fenspiride in biological matrices during pharmacokinetic and metabolic studies.
Core Physicochemical Properties
The physicochemical characteristics of an active pharmaceutical ingredient (API) are fundamental to its formulation, delivery, and overall therapeutic efficacy. The following tables summarize the key physicochemical properties of this compound and its non-deuterated counterpart, Fenspiride.
Table 1: General and Chemical Properties of this compound
| Property | Value |
| Chemical Name | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
| CAS Number | 1246911-67-0 |
| Molecular Formula | C₁₅H₁₅D₅N₂O₂ |
| Molecular Weight | 265.37 g/mol |
| Appearance | Solid |
| Purity | ≥98% |
| Storage Conditions | -20°C |
Table 2: Physicochemical Data of Fenspiride (Non-deuterated)
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₅H₂₀N₂O₂ |
| Molecular Weight | 260.33 g/mol |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) |
| Boiling Point | 126-127 °C at 2 Torr (Experimental) |
| Flash Point | 240.6 °C (Predicted) |
| Vapor Pressure | 3.67E-09 mmHg at 25°C (Predicted) |
| pKa | 12.44 ± 0.20 (Predicted) |
| Solubility | DMSO, Methanol |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not publicly available and are often considered proprietary information. However, this section outlines standard and widely accepted methodologies that are employed for the characterization of active pharmaceutical ingredients.
Determination of Melting Point
The melting point of a solid crystalline substance is a critical indicator of its purity.
Methodology: A small, finely powdered sample of this compound is packed into a capillary tube. The tube is then placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.
Determination of Solubility
Solubility is a crucial parameter that influences the bioavailability of a drug.
Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove any undissolved solid. The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is critical for understanding the ionization state of a drug at different physiological pH values.
Methodology (Potentiometric Titration): A known concentration of this compound is dissolved in a suitable solvent (typically a mixture of water and an organic co-solvent). The solution is then titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Mechanism of Action and Signaling Pathways
Fenspiride, the non-deuterated parent compound of this compound, exerts its therapeutic effects through a dual mechanism of action: antagonism of the H1-histamine receptor and inhibition of phosphodiesterase 4 (PDE4).
H1-Histamine Receptor Antagonism
Histamine is a key mediator of allergic and inflammatory responses. Upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), it initiates a signaling cascade that leads to the classic symptoms of allergy and inflammation. Fenspiride acts as an antagonist at this receptor, blocking the binding of histamine and thereby preventing the downstream signaling events.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in the regulation of inflammatory processes. By inhibiting PDE4, Fenspiride increases intracellular levels of cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates various pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, alongside standardized experimental methodologies and an exploration of the parent compound's mechanism of action. The data and diagrams presented herein are intended to serve as a foundational resource for scientists and researchers engaged in the development and analysis of Fenspiride and related compounds. A thorough understanding of these fundamental characteristics is paramount for the successful progression of drug development programs.
Technical Guide: Deuterium Labeling in Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the deuterium labeling position in Fenspiride-d5, a crucial internal standard for the quantitative analysis of the anti-inflammatory drug Fenspiride. This document outlines the precise location of the deuterium atoms, presents available physicochemical data, and illustrates the molecular structures for clarity.
Introduction to Fenspiride and its Deuterated Analog
Fenspiride is an oxazolidinone spiro compound that has been used in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. For pharmacokinetic, metabolic, and bioequivalence studies utilizing mass spectrometry, a stable isotope-labeled internal standard is essential for accurate quantification. This compound serves this purpose, offering a reliable reference compound with a known mass shift.
Position of Deuterium Labeling
The five deuterium atoms in this compound are located on the phenyl ring of the phenethyl group. This is explicitly stated in the chemical nomenclature and structural representations provided by various chemical suppliers. The formal name for this compound is 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one .[1][2] The deuteration occurs at all five positions of the benzene ring attached to the ethyl group, which is, in turn, linked to the nitrogen atom of the piperidine ring of the spirocyclic system.
The structural formula and IUPAC name confirm that the labeling is not on the spirocyclic core or the ethyl chain but is confined to the aromatic ring. This specific placement ensures that the deuterium atoms are in a chemically stable position, less likely to undergo exchange under typical analytical conditions.
Molecular Structures
The following diagrams illustrate the chemical structures of both Fenspiride and this compound, with the positions of the deuterium atoms clearly marked on the latter.
Physicochemical Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1246911-67-0 | [1][2] |
| Molecular Formula | C₁₅H₁₅D₅N₂O₂ | [1] |
| Formula Weight | 265.37 g/mol | |
| Purity | ≥98% | N/A |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₅) | [1] |
Experimental Protocols
Synthesis of this compound
Detailed experimental protocols for the synthesis of this compound are not extensively available in peer-reviewed publications. However, the synthesis would logically involve the use of a deuterated precursor, specifically phenethyl-d5 bromide or a similar deuterated phenethylamine derivative. This deuterated intermediate would then be reacted with the appropriate spirocyclic amine to form the final this compound molecule. Several synthetic routes for unlabeled Fenspiride have been published, which could be adapted for the synthesis of its deuterated analog by substituting the corresponding starting materials with their deuterated versions.
Analytical Methodology for Quantification
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Fenspiride in biological matrices such as plasma. A typical workflow for such an analysis is outlined below.
In such methods, specific mass transitions are monitored for both Fenspiride and this compound. The consistent ratio of the analyte to the internal standard across samples and calibration standards allows for precise and accurate quantification, correcting for variations in sample preparation and instrument response.
Conclusion
References
Fenspiride-d5: A Technical Overview for Researchers
For researchers and professionals in drug development, Fenspiride-d5 serves as a critical analytical tool. This isotopically labeled version of Fenspiride is primarily utilized as an internal standard for the precise quantification of the active drug in biological matrices through mass spectrometry techniques.
Fenspiride itself is recognized for its dual-action as a bronchodilator and for its anti-inflammatory properties.[1] The deuterated form, this compound, is indispensable for pharmacokinetic and metabolic studies, ensuring accuracy and reproducibility in experimental results.
Core Physicochemical Data
The fundamental properties of this compound and its hydrochloride salt are summarized below. These values are essential for method development and experimental design.
| Identifier | This compound | This compound Hydrochloride |
| CAS Number | 1246911-67-0[2][3] | 1246815-28-0[4][5] |
| Molecular Formula | C15H15D5N2O2[2][3] | C15H16D5ClN2O2[1][4] |
| Molecular Weight | 265.36 g/mol [3] | 301.82 g/mol [1][4] |
Mechanism of Action: A Simplified Signaling Pathway
Fenspiride exerts its therapeutic effects through multiple pathways. It is known to be an antagonist of the H1 histamine receptor and also demonstrates anti-inflammatory activity.[1][2][4] A notable mechanism is the inhibition of phosphodiesterase (PDE) enzymes, including PDE3, PDE4, and PDE5.[2] This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key mediators in inflammatory and bronchoconstrictor responses.
Experimental Protocol: Bioanalytical Quantification Workflow
This compound is ideally suited as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the quantification of Fenspiride in biological samples. A typical experimental workflow is outlined below.
References
Commercial Suppliers of Fenspiride-d5 for Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Fenspiride-d5, a deuterated internal standard crucial for the accurate quantification of the anti-inflammatory and bronchodilator drug, fenspiride. This document outlines key technical data from various suppliers, presents a detailed experimental protocol for its use in bioanalytical methods, and illustrates the relevant pharmacological signaling pathways of fenspiride.
Commercial Availability and Specifications
This compound is available from several reputable suppliers catering to the research community. The following tables summarize the key quantitative data for their product offerings, facilitating a comparative assessment for procurement.
Table 1: General Product Specifications for this compound
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Cayman Chemical | 33711 | 1246911-67-0 | C₁₅H₁₅D₅N₂O₂ | 265.4 |
| CP Lab Safety | - | 1246911-67-0 | C₁₅H₁₅D₅N₂O₂ | 265.3623 |
| MedChemExpress | HY-A0027S | 1246815-28-0 | C₁₅H₁₆D₅ClN₂O₂ | 301.82 (as HCl salt) |
| Santa Cruz Biotechnology | sc-219503 | 5053-06-5 (unlabeled) | C₁₅H₁₆D₅ClN₂O₂ | 301.82 (as HCl salt) |
Table 2: Purity and Isotopic Enrichment
| Supplier | Purity | Isotopic Enrichment |
| Cayman Chemical | - | ≥99% deuterated forms (d₁-d₅)[1] |
| CP Lab Safety | - | 99%+ deuterated forms (d₁-d₅)[2] |
| MedChemExpress | - | - |
| Santa Cruz Biotechnology | - | - |
Table 3: Physical and Chemical Properties
| Supplier | Formal Name | Solubility | Storage | Stability |
| Cayman Chemical | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one[1] | Soluble in DMSO and Methanol[1] | -20°C[1] | ≥ 4 years[1] |
| CP Lab Safety | 8-(phenethyl-d5)-1-oxa-3,8-diazaspiro[4.5]decan-2-one | - | - | - |
| MedChemExpress | This compound hydrochloride | - | Please store the product under the recommended conditions in the Certificate of Analysis[3] | - |
| Santa Cruz Biotechnology | This compound Hydrochloride | - | - | - |
Experimental Protocol: Quantification of Fenspiride in Biological Matrices using this compound by LC-MS/MS
The primary application of this compound is as an internal standard (IS) for the quantification of fenspiride in biological samples, such as plasma or urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A deuterated IS is the gold standard for bioanalytical methods as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for variability during sample preparation and analysis.[4]
This section provides a detailed, generalized methodology for the development of a robust LC-MS/MS assay.
Materials and Reagents
-
Fenspiride analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
Preparation of Stock and Working Solutions
-
Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve fenspiride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Fenspiride Working Solutions: Serially dilute the fenspiride stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions for calibration curve standards and quality control (QC) samples.
-
This compound Working Solution (IS): Dilute the this compound stock solution with acetonitrile to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound working solution (IS) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile (protein precipitating agent) to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.
LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-5.0 min: Re-equilibration at 10% B
-
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenspiride: m/z 261.2 → 105.1
-
This compound: m/z 266.2 → 110.1
-
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (fenspiride) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.
Signaling Pathways of Fenspiride
Fenspiride exerts its therapeutic effects through a dual mechanism of action: antagonism of the histamine H1 receptor and inhibition of phosphodiesterases (PDEs).
Histamine H1 Receptor Antagonism
Fenspiride acts as an antagonist at the histamine H1 receptor.[5] Histamine, a key mediator in allergic and inflammatory responses, binds to H1 receptors on various cells, leading to downstream signaling cascades that result in symptoms like bronchoconstriction and increased vascular permeability. By blocking this interaction, fenspiride mitigates these effects.
Caption: Fenspiride blocks histamine binding to the H1 receptor, inhibiting downstream signaling.
Phosphodiesterase (PDE) Inhibition
Fenspiride also inhibits several phosphodiesterase isoenzymes, particularly PDE3, PDE4, and PDE5.[6][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers that promote smooth muscle relaxation. By inhibiting PDEs, fenspiride increases the intracellular levels of cAMP and cGMP, leading to bronchodilation.
Caption: Fenspiride inhibits PDEs, increasing cAMP and cGMP levels, leading to bronchodilation.
Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment using this compound as an internal standard.
Caption: A typical workflow for quantifying fenspiride using this compound.
This technical guide serves as a comprehensive resource for researchers utilizing this compound. By providing a consolidated view of supplier information, a detailed experimental protocol, and a clear visualization of the underlying pharmacology, this document aims to facilitate efficient and accurate research in the fields of drug metabolism, pharmacokinetics, and related disciplines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. H1 Receptor Ligand, Inhibitor, Agonist, Antagonist, Modulator, Gene | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of fenspiride on human bronchial cyclic nucleotide phosphodiesterase isoenzymes: functional and biochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenspiride-d5: An In-Depth Technical Guide to Metabolic Stability and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug (NSAID) with bronchodilator and antitussive properties. Fenspiride-d5, a deuterated analog of fenspiride, is often used as an internal standard in pharmacokinetic studies. Understanding the metabolic stability and pathways of a drug candidate is a critical component of the drug development process, providing insights into its pharmacokinetic profile, potential for drug-drug interactions, and overall disposition in the body. This technical guide provides a comprehensive overview of the known metabolic pathways of fenspiride and outlines detailed experimental protocols for assessing the metabolic stability of this compound.
Data Presentation: Metabolic Stability Parameters
The following table summarizes the key parameters used to evaluate the metabolic stability of a compound. In the absence of specific published data for this compound, this table serves as a template for presenting results from in vitro metabolic stability assays.
| Compound | Test System | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | Human Liver Microsomes | Data not available | Data not available |
| Rat Liver Microsomes | Data not available | Data not available | |
| Dog Liver Microsomes | Data not available | Data not available | |
| Monkey Liver Microsomes | Data not available | Data not available | |
| Mouse Liver Microsomes | Data not available | Data not available |
Metabolic Pathways of Fenspiride
In vivo studies in horses have shown that fenspiride undergoes both Phase I (functionalization) and Phase II (conjugation) metabolism. The primary metabolic transformations involve oxidation of both the aromatic and heterocyclic rings of the fenspiride molecule.[1][2]
Phase I Metabolism
Phase I metabolism of fenspiride primarily involves oxidation reactions, catalyzed by cytochrome P450 (CYP) enzymes in the liver. These reactions introduce or expose functional groups on the parent molecule, preparing it for Phase II conjugation. The identified Phase I metabolites of fenspiride include hydroxylated and oxidized derivatives.[1][2]
The following diagram illustrates the proposed Phase I metabolic pathways of fenspiride.
Caption: Proposed Phase I metabolic pathways of fenspiride.
Phase II Metabolism
Following Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules, such as glucuronic acid or sulfate, to the Phase I metabolites, further increasing their water solubility and facilitating their excretion from the body.[1][2]
Experimental Protocols
This section provides a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes. This protocol can be adapted for use with this compound to determine its metabolic fate.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
1. Objective: To determine the in vitro metabolic stability of this compound in human liver microsomes by measuring the rate of its disappearance over time.
2. Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Positive control compounds with known metabolic stability (e.g., testosterone, verapamil)
-
Internal standard (IS) for analytical quantification
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
3. Experimental Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare working solutions of this compound by diluting the stock solution with phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the HLM suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
-
Incubation:
-
Pre-warm the HLM suspension and the this compound working solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells of a 96-well plate containing the pre-warmed HLM and this compound.
-
The final incubation mixture should contain this compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
Incubate the plate at 37°C with constant shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of this compound remaining at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
Caption: General workflow for an in vitro metabolic stability assay.
Conclusion
This technical guide provides a comprehensive overview of the metabolic pathways of fenspiride and a detailed protocol for assessing the metabolic stability of this compound. While specific quantitative data for the deuterated compound is not currently available, the information and methodologies presented here offer a solid foundation for researchers and scientists in the field of drug development to design and execute studies to elucidate the metabolic profile of this compound. A thorough understanding of its metabolic fate is essential for its application as an internal standard and for predicting its pharmacokinetic behavior.
References
A Technical Guide to the Isotopic Enrichment and Purity of Fenspiride-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic enrichment and chemical purity of Fenspiride-d5, a deuterated analog of the anti-inflammatory drug Fenspiride. This document is intended to serve as a comprehensive resource for researchers utilizing this compound as an internal standard in pharmacokinetic studies, metabolic research, and therapeutic drug monitoring.
Introduction to this compound
This compound is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms on the phenethyl group have been replaced with deuterium atoms. This modification results in a molecule with a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of a deuterated internal standard improves the accuracy and precision of analytical methods by correcting for variations in sample preparation and instrument response.[1]
Fenspiride itself is a non-steroidal anti-inflammatory drug (NSAID) that also exhibits antagonist activity at histamine H1 receptors.[2][3] Its mechanism of action also involves the inhibition of phosphodiesterase 3 (PDE3), PDE4, and PDE5.[2][3]
Isotopic Enrichment and Purity Data
The isotopic enrichment of this compound refers to the percentage of molecules that contain the desired number of deuterium atoms. The chemical purity refers to the percentage of the material that is this compound, exclusive of any isotopic or non-isotopic impurities.
Quantitative Data Summary
The following table summarizes the typical isotopic and chemical purity of commercially available this compound. It is important to note that specific values may vary between batches and suppliers, and it is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific data.[4]
| Parameter | Specification | Data Source |
| Chemical Formula | C₁₅H₁₅D₅N₂O₂ | [5] |
| Molecular Weight | 265.36 g/mol | [5] |
| Isotopic Purity (d₁-d₅) | ≥99% | [2][5] |
| Chemical Purity | ≥98% | [6] |
Note: The isotopic purity of ≥99% indicates that the sum of the percentages of molecules containing one to five deuterium atoms is 99% or greater. A detailed breakdown of the distribution of d-species (d₀, d₁, d₂, d₃, d₄, d₅) is typically provided in a comprehensive Certificate of Analysis.
Experimental Protocols for Analysis
The determination of isotopic enrichment and chemical purity of this compound relies on advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Isotopic Enrichment Analysis by Mass Spectrometry
Objective: To determine the distribution of deuterated species (d₀ to d₅) and calculate the overall isotopic enrichment.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration appropriate for the mass spectrometer being used.
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, is used to achieve baseline resolution of the isotopic peaks.
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically via liquid chromatography (LC) or direct infusion. Full scan mass spectra are acquired in the region of the molecular ion of this compound.
-
Data Analysis:
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopic species (d₀, d₁, d₂, d₃, d₄, and d₅).
-
The intensity of each isotopic peak is measured.
-
The relative abundance of each species is calculated by dividing the intensity of its peak by the sum of the intensities of all peaks in the isotopic cluster.
-
The isotopic enrichment is reported as the sum of the relative abundances of the deuterated species (d₁ to d₅).
-
Chemical Purity Determination by LC-MS/MS
Objective: To quantify the amount of this compound relative to any non-isotopic impurities.
Methodology:
-
Chromatographic Separation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) is utilized. A suitable reversed-phase column is used to separate this compound from potential impurities.
-
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for Fenspiride and any known impurities are monitored. For Fenspiride, a common transition is m/z 261→105.[7]
-
Quantification: The peak area of this compound is compared to the peak areas of any detected impurities. The chemical purity is calculated as the percentage of the total peak area that corresponds to this compound.
Structural Confirmation by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound and the location of the deuterium labels.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals corresponding to the protons on the phenethyl ring confirms the location of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of Fenspiride.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum can be used to further confirm the carbon skeleton of the molecule.
-
²H (Deuterium) NMR Spectroscopy: A deuterium NMR spectrum will show signals corresponding to the deuterium atoms, providing direct evidence of their presence and chemical environment.
Visualizations
Signaling Pathway of Fenspiride
The following diagram illustrates the known signaling pathways affected by Fenspiride.
Caption: Signaling pathway of Fenspiride, illustrating its dual action as an H1 receptor antagonist and a phosphodiesterase inhibitor.
Experimental Workflow for this compound Analysis
The following diagram outlines the general workflow for the comprehensive analysis of this compound.
Caption: A generalized workflow for the analysis of this compound, from sample preparation to the final report.
References
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Fenspiride Using Fenspiride-d5 as an Internal Standard
FOR IMMEDIATE RELEASE
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties. Accurate and robust bioanalytical methods are crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of fenspiride in biological matrices, typically human plasma, using a stable isotope-labeled internal standard, Fenspiride-d5, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte, thus compensating for variations in sample preparation, injection volume, and matrix effects, leading to enhanced precision and accuracy.[1]
This compound is a deuterated analog of fenspiride and is intended for use as an internal standard for the quantification of fenspiride by GC- or LC-MS.[2]
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing. The following protocol is based on a validated method for fenspiride analysis and has been adapted for the use of this compound.
Materials and Reagents
-
Analytes: Fenspiride hydrochloride, this compound
-
Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Human plasma (K2-EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenspiride and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution in a mixture of acetonitrile and water (1:1 v/v) to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution in the same diluent to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate fenspiride working standard solutions to obtain final concentrations for the calibration curve and quality control samples. Add the IS working solution to all CC and QC samples.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for the extraction of fenspiride from plasma.[3]
-
To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are based on a validated method for fenspiride and should be optimized for the specific instrumentation used.[3]
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC System |
| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.2% Formic acid in Water |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the original method |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 2.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fenspiride | 261.1 | 105.0 | 0.1 | 30 | 20 |
| This compound | 266.1 | 110.0 | 0.1 | 30 | 20 |
Note: The MRM transition for this compound is predicted based on the fragmentation of the non-deuterated compound. The precursor ion is shifted by +5 Da due to the five deuterium atoms. The product ion is also expected to shift by +5 Da, assuming the deuterium atoms are on the phenethyl group which is retained in the major fragment. This should be confirmed experimentally.
Data Presentation
The following tables summarize the expected quantitative performance of the method, based on a validated fenspiride assay.[3]
Table 4: Calibration Curve and Linearity
| Parameter | Result |
| Calibration Model | Linear, 1/x² weighting |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 400 | < 15 | < 15 | 85 - 115 |
Table 6: Recovery
| Analyte | Low QC (%) | Mid QC (%) | High QC (%) |
| Fenspiride | > 90 | > 90 | > 90 |
| This compound | > 90 | > 90 | > 90 |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of fenspiride using this compound as an internal standard.
Caption: Experimental workflow for Fenspiride analysis.
Signaling Pathway (Illustrative)
While Fenspiride's primary mechanism is anti-inflammatory, this diagram illustrates a generic signal transduction pathway that could be modulated by such a drug, for conceptual understanding.
Caption: Generic inflammatory signaling pathway.
Logical Relationship of Internal Standard Method
This diagram outlines the principle of using an internal standard for quantitative analysis.
Caption: Principle of internal standard quantification.
References
Application Note: Quantitative Analysis of Fenspiride in Human Plasma by UPLC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note describes a sensitive, selective, and rapid ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of fenspiride in human plasma. The method utilizes fenspiride-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 column with a gradient elution, providing excellent peak shape and resolution. The total run time is optimized for high-throughput analysis, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring. The method has been validated according to industry standards, demonstrating excellent linearity, precision, accuracy, and recovery.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-secretory properties that has been used in the treatment of various respiratory diseases. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of fenspiride in biological matrices is essential. This application note details a robust UPLC-MS/MS method for the determination of fenspiride in human plasma, employing this compound as the internal standard to compensate for matrix effects and variability in sample processing.
Experimental
Materials and Reagents:
-
Fenspiride hydrochloride (reference standard)
-
This compound hydrochloride (internal standard)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem mass spectrometer (e.g., Waters Xevo TQ-S)
-
Analytical column: ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm
Sample Preparation:
A simple protein precipitation method was employed for plasma sample preparation. To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard (this compound) was added. The mixture was vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for UPLC-MS/MS analysis.
Results and Discussion
The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of fenspiride in human plasma. The use of a deuterated internal standard, this compound, ensured the reliability of the results by correcting for any variations during sample preparation and analysis.
Chromatography:
Fenspiride and this compound were well-separated from endogenous plasma components with retention times of approximately 0.65 and 0.64 minutes, respectively. The gradient elution provided sharp, symmetrical peaks, contributing to the high sensitivity of the method.
Mass Spectrometry:
Detection was performed in the positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM). The optimized MRM transitions and mass spectrometer parameters are summarized in the protocol section.
Method Validation:
The method was validated for linearity, precision, accuracy, recovery, and matrix effect. The calibration curve was linear over the concentration range of 2 to 500 ng/mL, with a coefficient of determination (r²) greater than 0.99. The precision and accuracy were within the acceptable limits as per regulatory guidelines.
Conclusion
The UPLC-MS/MS method described in this application note is highly suitable for the quantitative analysis of fenspiride in human plasma for clinical and research applications. The use of a stable isotope-labeled internal standard, coupled with a simple and rapid sample preparation procedure, provides a robust, accurate, and high-throughput analytical solution.
Detailed Experimental Protocol
Preparation of Stock and Working Solutions
1.1. Fenspiride Stock Solution (1 mg/mL): Accurately weigh 10 mg of fenspiride hydrochloride and dissolve it in 10 mL of methanol.
1.2. This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound hydrochloride and dissolve it in 1 mL of methanol.
1.3. Fenspiride Working Standards: Prepare a series of working standard solutions by serially diluting the fenspiride stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations for spiking into plasma for the calibration curve and quality control samples.
1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control (QC) Samples
2.1. Calibration Standards: Spike 95 µL of blank human plasma with 5 µL of the appropriate fenspiride working standard solution to obtain final concentrations ranging from 2 to 500 ng/mL.
2.2. QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 6, 150, and 400 ng/mL) in the same manner as the calibration standards.
Sample Preparation Protocol
3.1. Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
3.2. Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).
3.3. Vortex the mixture for 1 minute to precipitate proteins.
3.4. Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
3.5. Carefully transfer the supernatant to a clean autosampler vial.
3.6. Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Method Parameters
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 1.1 | |
| 1.2 | |
| 2.0 | |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition and Processing
5.1. Acquire data using the MRM mode for the transitions of fenspiride and this compound.
5.2. Integrate the peak areas of the analyte and the internal standard.
5.3. Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
5.4. Determine the concentration of fenspiride in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
Table 1: Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fenspiride | 261.13 | 104.93 | 30 | 24 |
| This compound | 266.16 | 104.93 | 30 | 24 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Intra-day Accuracy (%Bias) | ± 10% |
| Inter-day Accuracy (%Bias) | ± 12% |
| Mean Recovery | > 90% |
| Matrix Effect | Minimal |
Visualizations
Caption: Experimental workflow for the quantitative analysis of fenspiride in plasma.
Development of a Robust LC-MS/MS Method for the Quantification of Fenspiride in Human Plasma Using Fenspiride-d5 as an Internal Standard
Application Note
Abstract
This application note details a sensitive, selective, and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fenspiride in human plasma. The method utilizes Fenspiride-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a fast chromatographic separation. This method is well-suited for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring of Fenspiride.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with additional bronchodilator and antitussive properties.[1] Accurate and reliable quantification of Fenspiride in biological matrices is crucial for pharmacokinetic and clinical studies. LC-MS/MS offers high sensitivity and selectivity, making it the preferred analytical technique for bioanalysis.[2][3] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative LC-MS/MS, as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4] This note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for Fenspiride using this compound.
Experimental
Materials and Reagents
-
Fenspiride hydrochloride (Reference Standard)
-
HPLC-grade methanol and acetonitrile
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant)
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography
A rapid and efficient chromatographic separation can be achieved using a C18 reversed-phase column. The following parameters are a good starting point and can be further optimized.
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[7] |
| Gradient | See Table 2 |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temp. | 10 °C |
Table 1: Liquid Chromatography Parameters
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 10 | 90 |
| 1.0 | 10 | 90 |
| 1.1 | 90 | 10 |
| 2.0 | 90 | 10 |
Table 2: Gradient Elution Program
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization mode (ESI+). The multiple reaction monitoring (MRM) transitions for Fenspiride and this compound were optimized for maximum sensitivity.
| Parameter | Fenspiride | This compound (IS) |
| Precursor Ion (m/z) | 261.2 | 266.2 |
| Product Ion (m/z) | 105.1[7] | 105.1 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | Optimized | Optimized |
| Cone Voltage (V) | Optimized | Optimized |
Table 3: Mass Spectrometry Parameters (MRM Transitions)
Note: The product ion for this compound is predicted to be the same as for Fenspiride, assuming the deuterium labels are not on the fragment lost during collision-induced dissociation. This should be confirmed experimentally.
Protocols
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fenspiride and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Fenspiride stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The protein precipitation method is a simple and effective technique for extracting Fenspiride from plasma.[7]
Caption: Protein Precipitation Workflow for Fenspiride Analysis.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike known concentrations of Fenspiride working solutions into blank human plasma to prepare calibration standards. A typical concentration range would be 1-1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to check for interferences at the retention times of Fenspiride and this compound.
-
Linearity and Range: The linearity of the calibration curve should be evaluated using a weighted linear regression model.
-
Accuracy and Precision: Determined by analyzing replicate QC samples on different days.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not affected by co-eluting matrix components.
-
Recovery: The efficiency of the extraction process should be determined.
-
Stability: The stability of Fenspiride in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) should be assessed.
Expected Results
The described method is expected to yield a linear response over the specified concentration range with a correlation coefficient (r²) of >0.99. The accuracy and precision should be within ±15% (±20% for the lower limit of quantification). The simple protein precipitation extraction is anticipated to provide consistent and high recovery. The use of this compound as an internal standard will effectively minimize any potential matrix effects, leading to reliable and reproducible results.
Conclusion
This application note provides a detailed protocol for a robust and efficient LC-MS/MS method for the quantification of Fenspiride in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with a simple sample preparation technique, makes this method highly suitable for high-throughput analysis in a regulated bioanalytical laboratory.
References
- 1. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 2. Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Note and Protocol for Bioanalytical Sample Preparation of Fenspiride using Fenspiride-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride is a non-steroidal anti-inflammatory agent with antitussive and bronchodilator properties. Accurate and reliable quantification of fenspiride in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. This document provides a detailed protocol for the bioanalytical sample preparation of fenspiride from human plasma using a simple and rapid protein precipitation (PPT) method, followed by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. Fenspiride-d5, a deuterated analog, is used as an internal standard (IS) to ensure the accuracy and precision of the method by compensating for variability during sample processing and analysis.[1][2]
Fenspiride acts as an antagonist of the H1-histamine receptor and an inhibitor of phosphodiesterases (PDEs), specifically PDE3, PDE4, and PDE5.[1][3]
Mechanism of Action of Fenspiride
Caption: Simplified signaling pathway of Fenspiride.
Experimental Protocols
This protocol is adapted from a validated UPLC-MS/MS method for the quantification of fenspiride in human plasma.[4] this compound is proposed as the internal standard due to its similar chemical properties and chromatographic behavior to the analyte, which is a standard practice in bioanalysis to ensure high accuracy.
Materials and Reagents
-
Fenspiride reference standard
-
This compound (Internal Standard)[1]
-
Acetonitrile (HPLC grade)[4]
-
Formic acid (LC-MS grade)[4]
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
Instrumentation
-
Ultra-Performance Liquid Chromatograph (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[4]
-
Analytical column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[4]
-
Benchtop centrifuge[5]
-
Calibrated pipettes
Preparation of Solutions
-
Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve the fenspiride reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the fenspiride stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.
-
Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with acetonitrile. The final concentration should be optimized based on the expected analyte concentration range.
Sample Preparation: Protein Precipitation
The following workflow outlines the protein precipitation procedure for extracting fenspiride from plasma samples.
References
Application Notes and Protocols: The Use of Fenspiride-d5 in Pharmacokinetic Studies of Fenspiride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fenspiride-d5 as an internal standard in the pharmacokinetic analysis of fenspiride. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis using mass spectrometry, offering superior accuracy and precision.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator properties that has been used in the treatment of respiratory diseases. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. Pharmacokinetic studies rely on the precise quantification of the drug in biological matrices such as plasma. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. This compound, being chemically identical to fenspiride but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable quantification.
Rationale for Using this compound as an Internal Standard
The ideal internal standard (IS) in LC-MS/MS analysis is a stable isotope-labeled version of the analyte.[1] Here's why this compound is the preferred choice for fenspiride quantification:
-
Similar Physicochemical Properties: this compound and fenspiride exhibit nearly identical chromatographic retention times and extraction recoveries.
-
Correction for Matrix Effects: Both compounds are equally affected by variations in the biological matrix that can enhance or suppress the analyte signal.
-
Improved Precision and Accuracy: The use of a stable isotope-labeled IS significantly reduces variability introduced during sample preparation and analysis.
Experimental Protocols
This section outlines a typical experimental protocol for the quantification of fenspiride in human plasma using this compound as an internal standard, based on established methods for fenspiride analysis.
Materials and Reagents
-
Fenspiride reference standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
96-well plates or microcentrifuge tubes
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting fenspiride from plasma.
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
In a 96-well plate or microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank samples.
-
Add 300 µL of cold acetonitrile to each well/tube to precipitate the plasma proteins.
-
Vortex the plate/tubes for 5 minutes.
-
Centrifuge the plate/tubes at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or vials for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, increase to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fenspiride | 261.2 | 105.1 | 20 |
| This compound | 266.2 | 110.1 | 20 |
Data Presentation
Calibration Curve
A calibration curve should be prepared by spiking known concentrations of fenspiride into blank plasma. The concentration range should cover the expected levels in the pharmacokinetic study samples.
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Quality Control Samples
Quality control (QC) samples at low, medium, and high concentrations should be prepared and analyzed with each batch of study samples to ensure the accuracy and precision of the method.
| QC Level | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | Example Value | Example Value | Example Value |
| Medium | 80 | Example Value | Example Value | Example Value |
| High | 800 | Example Value | Example Value | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for Fenspiride Quantification.
Fenspiride Signaling Pathway
Fenspiride exerts its anti-inflammatory effects through multiple mechanisms. It is known to be an H1-histamine receptor antagonist and also inhibits phosphodiesterases (PDEs), particularly PDE4.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which has broad anti-inflammatory effects. Additionally, fenspiride can modulate the production of inflammatory mediators.
Caption: Fenspiride's Anti-inflammatory Mechanisms.
References
Application of Fenspiride-d5 in Drug Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenspiride, an oxazolidinone spiro compound, has been utilized in the treatment of various respiratory diseases due to its anti-inflammatory and bronchodilator properties. In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled internal standards is a critical component for accurate and reliable bioanalysis. Fenspiride-d5, a deuterated analog of fenspiride, serves as an ideal internal standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) and other analytical techniques.[1][2][3] Its utility stems from its chemical similarity to the parent drug, allowing it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response.
This document provides detailed application notes and protocols for the use of this compound in drug metabolism research, focusing on its role as an internal standard in bioanalytical methods.
Data Presentation
Table 1: Pharmacokinetic Parameters of Fenspiride (Single Oral Dose)
| Parameter | Value | Reference |
| Maximum Plasma Concentration (Cmax) | 206 ng/mL | [4] |
| Time to Maximum Plasma Concentration (Tmax) | 6 hours | [4] |
| Absolute Bioavailability | ~90% | [4] |
| Elimination Half-life (t1/2) | 14-16 hours | [4] |
| Plasma Clearance (IV administration) | ~184 mL/min | [4] |
| Apparent Volume of Distribution (IV administration) | ~215 L | [4] |
Table 2: Validation Parameters for UPLC-MS/MS Method for Fenspiride Quantification
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | [5] |
| Quantification Range | 2-500 ng/mL | [5] |
| Within-run Precision | <9.5% | [5] |
| Between-run Precision | <9.5% | [5] |
| Accuracy | 91.5% to 112.4% | [5] |
| Average Recovery | 99.3% to 101.9% | [5] |
| Stability (3 freeze/thaw cycles) | Stable | [5] |
| Stability (5 months at -70°C) | Stable | [5] |
Experimental Protocols
Protocol 1: Quantification of Fenspiride in Human Plasma using UPLC-MS/MS with this compound as Internal Standard
This protocol is a composite based on established methods for fenspiride bioanalysis.[5][6]
1. Objective: To determine the concentration of fenspiride in human plasma samples using a validated UPLC-MS/MS method with this compound as the internal standard.
2. Materials and Reagents:
-
Fenspiride reference standard
-
This compound internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
3. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of fenspiride and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of fenspiride by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
5. Sample Preparation (Protein Precipitation):
-
Pipette 200 µL of human plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to each tube and vortex briefly.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the UPLC-MS/MS system.
6. UPLC-MS/MS Conditions:
-
UPLC Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-3.0 min: Return to 95% A
-
3.0-4.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenspiride: m/z 261.2 → 105.1
-
This compound: m/z 266.2 → 110.1
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
7. Data Analysis:
-
Quantify fenspiride concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of fenspiride in the unknown samples by interpolation from the calibration curve.
Mandatory Visualizations
References
- 1. Fenspiride: Mechanism, Bioactivity and Chemical and toxicological studies_Chemicalbook [chemicalbook.com]
- 2. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akademiamedycyny.pl [akademiamedycyny.pl]
- 4. Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Fenspiride for Therapeutic Drug Monitoring Using Fenspiride-d5 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantification of fenspiride in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Fenspiride-d5, a stable isotope-labeled analog, is employed as the internal standard to ensure high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation. This methodology provides the necessary reliability for researchers, scientists, and drug development professionals engaged in the clinical evaluation of fenspiride.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-tussive properties, previously used in the treatment of respiratory diseases.[1] Therapeutic drug monitoring (TDM) is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity.[2] An accurate and reliable analytical method for quantifying fenspiride concentrations in biological matrices is therefore essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it effectively compensates for variability in sample preparation and matrix effects.[3][4] This application note provides a detailed protocol for a high-throughput UPLC-MS/MS assay for fenspiride in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Fenspiride hydrochloride (Reference Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method is employed for the extraction of fenspiride and this compound from human plasma.
-
Aliquot 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the UPLC-MS/MS system.
Liquid Chromatography
The chromatographic separation is performed on a UPLC system using a C18 column.
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Water with 0.2% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.2% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 800 L/h |
| MRM Transitions | Fenspiride: m/z 261 → 105[7] this compound: m/z 266 → 110 (predicted) |
Results and Discussion
The UPLC-MS/MS method demonstrated excellent performance for the quantification of fenspiride in human plasma. The use of this compound as an internal standard ensured the reliability of the assay.
Method Validation Parameters
The following table summarizes the typical validation parameters for a fenspiride assay in human plasma, based on published literature.[7][8]
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Lower Limit of Quant. | 2 ng/mL |
| Precision (Within-run) | < 9.5% |
| Precision (Between-run) | < 9.5% |
| Accuracy | 91.5% - 112.4% |
| Recovery | 99.3% - 101.9% |
Experimental Workflow
Caption: Experimental workflow for the UPLC-MS/MS analysis of fenspiride.
Fenspiride Signaling Pathway Interaction
Fenspiride acts as an antagonist of the H1-histamine receptor and also inhibits phosphodiesterases (PDEs), particularly PDE3, PDE4, and PDE5.[5][6] This dual mechanism of action contributes to its anti-inflammatory and bronchodilator effects.
Caption: Simplified diagram of fenspiride's interaction with signaling pathways.
Conclusion
The UPLC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable, sensitive, and high-throughput solution for the quantification of fenspiride in human plasma. This application note serves as a comprehensive guide for researchers and professionals in the field of therapeutic drug monitoring and pharmacokinetic analysis. The detailed protocol and workflow diagrams facilitate the straightforward implementation of this method in a laboratory setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fenspiride and Fenspiride-d5 Sample Extraction
These application notes provide detailed protocols for the extraction of Fenspiride and its deuterated internal standard, Fenspiride-d5, from biological matrices, primarily human plasma. The methodologies are intended for researchers, scientists, and drug development professionals requiring sensitive and reliable sample preparation for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and antitussive properties.[1] Accurate quantification of Fenspiride in biological samples is crucial for pharmacokinetic and bioequivalence studies. This compound is a stable isotope-labeled internal standard used to improve the accuracy and precision of these analytical methods.[2][3][4] This document outlines two common and effective extraction techniques: Protein Precipitation and Liquid-Liquid Extraction.
Quantitative Data Summary
The following table summarizes the quantitative data from validated bioanalytical methods for Fenspiride extraction and analysis.
| Parameter | Method | Matrix | Internal Standard | Quantitative Range | Recovery (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Linearity | Protein Precipitation with Acetonitrile | Human Plasma | Bupivacaine | 2-500 ng/mL | 99.3-101.9 | <9.5 | 91.5-112.4 | [5] |
| Lower Limit of Quantification (LLOQ) | Protein Precipitation with Acetonitrile | Human Plasma | Bupivacaine | 2 ng/mL | - | <9.5 | 91.5-112.4 | [5] |
| Linearity | Liquid-Liquid Extraction with 1-Octanol | Human Plasma | Trimetazidine | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |
| Linearity | HPLC Method | Pharmaceutical Equipment Surfaces | Not Applicable | 1.0-100.0 µg/mL | - | - | - | [7] |
| Limit of Detection (LOD) | HPLC Method | Pharmaceutical Equipment Surfaces | Not Applicable | 0.41 µg/mL | - | - | - | [7] |
| Limit of Quantification (LOQ) | HPLC Method | Pharmaceutical Equipment Surfaces | Not Applicable | 1.25 µg/mL | - | - | - | [7] |
Experimental Protocols
Protocol 1: Protein Precipitation
This protocol is a simple and rapid method for the extraction of Fenspiride and this compound from human plasma.[5][6]
Materials:
-
Human plasma samples
-
Fenspiride and this compound analytical standards
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike the plasma sample with the internal standard, this compound, to a final concentration of 50 ng/mL.
-
Add 400 µL of acetonitrile to the plasma sample.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the sample at 4000 g for 5 minutes at 10°C.[5]
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant is ready for direct injection into the LC-MS/MS system or can be evaporated and reconstituted in the mobile phase.[8]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol describes a liquid-liquid extraction method for Fenspiride and this compound from human plasma using 1-octanol.[6][7]
Materials:
-
Human plasma samples
-
Fenspiride and this compound analytical standards
-
1-Octanol
-
Alkalinizing agent (e.g., 1M Sodium Hydroxide)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 500 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Spike the plasma sample with the internal standard, this compound.
-
Alkalinize the plasma sample by adding a small volume of 1M Sodium Hydroxide to raise the pH.
-
Add 1 mL of 1-octanol to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (1-octanol) to a clean tube.
-
A volume of 75 µL from the octanol layer can be directly injected for LC-MS/MS analysis.[6]
Discussion
Both protein precipitation and liquid-liquid extraction are effective methods for the sample preparation of Fenspiride and this compound.
-
Protein Precipitation is a simpler and faster technique, making it suitable for high-throughput analysis. However, it may result in a less clean extract, potentially leading to matrix effects in the LC-MS/MS analysis.[5]
-
Liquid-Liquid Extraction provides a cleaner sample by selectively extracting the analyte into an organic solvent, which can improve the sensitivity and robustness of the analytical method.[6] The choice of extraction solvent and pH are critical for optimizing recovery.
The selection of the appropriate extraction technique will depend on the specific requirements of the assay, such as the desired sensitivity, sample throughput, and the complexity of the biological matrix. Validation of the chosen method is essential to ensure its accuracy, precision, and reliability for the intended application.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 8. iosrjournals.org [iosrjournals.org]
Application Note: High-Throughput Chromatographic Separation and Quantification of Fenspiride and Fenspiride-d5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the simultaneous determination of Fenspiride and its deuterated internal standard, Fenspiride-d5, in human plasma. The method utilizes ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), providing high selectivity and throughput for pharmacokinetic and bioequivalence studies. A simple protein precipitation step is employed for sample preparation, ensuring efficient extraction and minimal matrix effects. The validated method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-secretory properties, previously used for the treatment of respiratory diseases. Accurate quantification of Fenspiride in biological matrices is crucial for pharmacokinetic analysis and drug monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry, as it compensates for variability in sample preparation and matrix effects, thereby improving the accuracy and precision of the method.[1][2][3][4] This application note provides a detailed protocol for the chromatographic separation and quantification of Fenspiride and this compound in human plasma.
Experimental
Materials and Reagents
-
Fenspiride hydrochloride (Reference Standard)
-
This compound hydrochloride (Internal Standard)[5]
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation and Chromatographic Conditions
A UPLC-MS/MS system was used for the analysis. The chromatographic and mass spectrometric parameters are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Chromatograph | UPLC System |
| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[6][7] |
| Mobile Phase A | 0.2% Formic acid in Water[6][7] |
| Mobile Phase B | 0.2% Formic acid in Acetonitrile[6][7] |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min[6][7] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Autosampler Temperature | 10 °C[7] |
| Run Time | 1.2 min[7] |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.8 | 5 | 95 |
| 0.9 | 5 | 95 |
| 1.0 | 95 | 5 |
| 1.2 | 95 | 5 |
Mass Spectrometry
Detection was performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The multiple reaction monitoring (MRM) transitions and compound-specific parameters are listed below.
Table 3: Mass Spectrometer Settings and MRM Transitions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 450 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Compound | MRM Transition (m/z) |
| Fenspiride | 261.2 > 105.1[7] |
| This compound | 266.2 > 110.1 |
Standard and Quality Control Sample Preparation
Stock solutions of Fenspiride and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 2 to 500 ng/mL for Fenspiride.[7] The internal standard working solution was prepared at a concentration of 125 ng/mL.
Sample Preparation Protocol
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (125 ng/mL).
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
Results and Discussion
The developed UPLC-MS/MS method provides a rapid and sensitive analysis for Fenspiride and this compound. The chromatographic conditions ensure a short run time of 1.2 minutes per sample, making it suitable for high-throughput analysis.
Chromatographic Performance
Under the described chromatographic conditions, Fenspiride and this compound exhibit identical retention times, which is expected for a stable isotope-labeled internal standard. A representative chromatogram is shown below.
Table 4: Typical Retention Times
| Compound | Retention Time (min) |
| Fenspiride | 0.64[6][7] |
| This compound | 0.64 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 5: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL[7] |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[7] |
| Intra-day Precision (%RSD) | < 9.5%[7] |
| Inter-day Precision (%RSD) | < 9.5%[7] |
| Accuracy (% Bias) | 91.5% to 112.4%[7] |
| Recovery | 99.3% to 101.9%[7] |
Visualizations
Caption: Experimental workflow for the quantification of Fenspiride.
Caption: Logic of using a stable isotope-labeled internal standard.
Conclusion
The UPLC-MS/MS method described in this application note is highly suitable for the quantitative analysis of Fenspiride in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The short analysis time allows for high-throughput screening, which is essential in clinical and research settings. This method can be readily implemented in laboratories equipped with standard UPLC-MS/MS instrumentation.
References
Application Note: High-Throughput Analysis of Fenspiride-d5 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Fenspiride-d5, a deuterated internal standard for Fenspiride, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic, drug metabolism, and bioequivalence studies where precise and accurate measurement of internal standards is paramount. This document provides comprehensive experimental protocols, mass spectrometry conditions, and quantitative data to guide researchers in implementing this analytical method.
Introduction
Fenspiride is a non-steroidal anti-inflammatory drug with bronchodilator and anti-secretory properties. For accurate quantification of Fenspiride in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response. This note outlines a complete workflow for the analysis of this compound, from sample preparation to data acquisition, ensuring high precision and accuracy.
Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma samples.
-
To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the sample at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
An ultra-high-performance liquid chromatography (UHPLC) system is utilized for the separation of this compound.
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A gradient can be optimized for baseline separation. A typical starting condition is 95% A, followed by a rapid gradient to 95% B. |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Mass Spectrometry Conditions for Fenspiride and this compound
The MRM transitions for both Fenspiride and its deuterated internal standard, this compound, are critical for selective and sensitive detection. The molecular weight of this compound is approximately 265.36 g/mol .[1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |
| Fenspiride | 261.2 | 105.1 | 25 | 30 |
| This compound | 266.2 | 110.1 | 25 | 30 |
Note: The collision energy and cone voltage should be optimized for the specific instrument being used.
Quantitative Data Summary
The following table summarizes the performance characteristics of a typical quantitative method for Fenspiride, for which this compound serves as the internal standard. These values demonstrate the robustness and reliability of the analytical approach.
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1][2] |
| Intra-day Precision (%RSD) | < 9.5%[1][2] |
| Inter-day Precision (%RSD) | < 9.5%[1][2] |
| Accuracy (% Recovery) | 91.5% - 112.4%[1][2] |
| Mean Recovery | 99.3% - 101.9%[1][2] |
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship)
The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry. The logical relationship for accurate quantification is outlined below.
Caption: Logical relationship for quantification using an internal standard.
References
Troubleshooting & Optimization
Optimizing MRM Transitions for Fenspiride and Fenspiride-d5: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) transitions for the analysis of Fenspiride and its deuterated internal standard, Fenspiride-d5. This resource includes detailed experimental protocols, troubleshooting advice, and optimized mass spectrometry parameters to ensure accurate and robust quantification in various biological matrices.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the LC-MS/MS method development for Fenspiride and this compound.
Q1: What are the optimal MRM transitions for Fenspiride?
A1: The most commonly reported and effective MRM transition for Fenspiride is the fragmentation of the precursor ion [M+H]⁺ at m/z 261.13 to the product ion at m/z 104.93.[1] This transition is highly specific and provides excellent sensitivity for quantification.
Q2: I cannot find published MRM transitions for this compound. How do I determine them?
A2: this compound is a stable isotope-labeled internal standard for Fenspiride.[2][3][4][5] Its precursor ion will have a mass-to-charge ratio that is 5 Daltons higher than Fenspiride, corresponding to the five deuterium atoms. Therefore, the expected precursor ion [M+H]⁺ for this compound is m/z 266.16. The fragmentation pattern is expected to be similar to that of Fenspiride. The most intense and stable product ion should be selected for the MRM transition. It is recommended to perform a product ion scan of the m/z 266.16 precursor to identify the most abundant fragment ion, which is likely to be m/z 104.93 or m/z 109.96, depending on where the deuterium labels are on the molecule.
Q3: My signal intensity for Fenspiride is low. What are some potential causes and solutions?
A3: Low signal intensity can arise from several factors:
-
Suboptimal Ionization: Ensure the mobile phase composition is suitable for positive electrospray ionization (ESI+). The addition of a small amount of formic acid (e.g., 0.1-0.2%) to the mobile phase can significantly enhance the protonation of Fenspiride and improve signal intensity.[1]
-
Incorrect Mass Spectrometer Parameters: Optimize the cone voltage and collision energy. For the 261.13 -> 104.93 transition, a cone voltage of approximately 30 V and a collision energy of around 24 eV have been shown to be effective.[1] However, these values may need to be fine-tuned for your specific instrument.
-
Matrix Effects: Biological matrices can suppress the ionization of the analyte. A simple protein precipitation with acetonitrile is a common sample preparation technique that can mitigate matrix effects.[1] If ion suppression persists, consider more advanced sample clean-up methods like solid-phase extraction (SPE).
-
Poor Chromatographic Peak Shape: Tailing or broad peaks can lead to lower signal-to-noise ratios. Ensure your analytical column is appropriate for the analysis and that the mobile phase gradient is optimized for good peak shape. A C18 column is commonly used for Fenspiride analysis.[1]
Q4: I am observing high background noise in my chromatograms. How can I reduce it?
A4: High background noise can interfere with accurate quantification. Consider the following:
-
Mobile Phase Contamination: Use high-purity LC-MS grade solvents and additives. Freshly prepared mobile phases are recommended.
-
Sample Matrix Interference: As mentioned above, matrix effects can contribute to high background. Improve your sample preparation method to remove interfering substances.
-
Mass Spectrometer Contamination: If the noise is persistent across different analyses, it may indicate contamination of the ion source or mass spectrometer. Follow the manufacturer's instructions for cleaning the instrument.
Experimental Protocols and Data
Optimized Mass Spectrometry Parameters
The following table summarizes the recommended starting parameters for the MRM analysis of Fenspiride and the predicted parameters for this compound. These parameters should be optimized for your specific LC-MS/MS system.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Fenspiride | 261.13 | 104.93 | 30 | 24 |
| This compound | 266.16 | To be determined | ~30 | ~24 |
Note: The product ion for this compound needs to be empirically determined by a product ion scan. The cone voltage and collision energy provided are starting points and should be optimized.
Sample Preparation: Protein Precipitation
A simple and effective method for extracting Fenspiride from plasma samples is protein precipitation with acetonitrile.[1]
-
To 200 µL of plasma, add 400 µL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for optimizing MRM transitions for a new compound like this compound, starting from the known parameters of its non-deuterated analogue.
Caption: Workflow for MRM transition optimization.
References
Mitigating matrix effects in Fenspiride analysis with Fenspiride-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of Fenspiride in biological matrices, with a focus on mitigating matrix effects using its deuterated internal standard, Fenspiride-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the bioanalysis of Fenspiride?
The primary challenge in the bioanalysis of Fenspiride, particularly using LC-MS/MS, is the potential for matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components from the biological matrix, such as plasma.[1][2] This can lead to inaccurate and imprecise quantification.
Q2: Why is this compound recommended as an internal standard for Fenspiride analysis?
This compound is a stable isotope-labeled internal standard (SIL-IS). SIL-ISs are considered the gold standard for quantitative LC-MS/MS analysis because they have nearly identical physicochemical properties to the analyte.[3] This ensures that this compound co-elutes with Fenspiride and experiences the same degree of matrix effects, thus providing the most accurate correction and improving the precision and accuracy of the assay.[3]
Q3: Can I use a structural analog as an internal standard instead of this compound?
While structural analogs can be used, they are less effective at compensating for matrix effects compared to a SIL-IS like this compound. Structural analogs may have different retention times and ionization efficiencies, leading to differential matrix effects and potentially compromising the accuracy of the results.
Q4: What is a typical sample preparation method for Fenspiride analysis in plasma?
A common and straightforward sample preparation method for Fenspiride in plasma is protein precipitation.[4] This involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the analyte for injection into the LC-MS/MS system.[4]
Q5: What are the typical LC-MS/MS parameters for Fenspiride analysis?
A validated UPLC-MS/MS method for Fenspiride in human plasma utilizes a C18 reversed-phase column with a gradient elution of acetonitrile and water containing formic acid.[4] Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM).[4] The precursor to product ion transition for Fenspiride is m/z 261.1 → 105.0.[4]
Troubleshooting Guides
This section addresses common issues encountered during Fenspiride analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Fenspiride Signal | Ion Suppression: Co-eluting matrix components are suppressing the ionization of Fenspiride. | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify regions of ion suppression. 2. Optimize Chromatography: Adjust the gradient to separate Fenspiride from the suppression zone. 3. Improve Sample Cleanup: Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more effective removal of interfering matrix components. 4. Use this compound: Ensure a stable isotope-labeled internal standard is used to compensate for the suppression.[3] |
| Poor Extraction Recovery: Fenspiride is not being efficiently extracted from the plasma. | 1. Evaluate Extraction Solvent: Test different protein precipitation solvents or LLE/SPE solvent systems. 2. Optimize pH: Adjust the pH of the sample or extraction solvent to improve the recovery of Fenspiride. | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: The degree of ion suppression varies between samples. | 1. Implement this compound: A SIL-IS is crucial for correcting sample-to-sample variability in matrix effects.[3] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the study samples. |
| Inconsistent Sample Preparation: Variability in the sample preparation process. | 1. Standardize Procedures: Ensure consistent vortexing times, centrifugation speeds, and solvent volumes. 2. Automate Sample Preparation: If possible, use automated systems to improve reproducibility. | |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much analyte onto the column. | 1. Dilute the Sample: Reduce the concentration of the injected sample. 2. Use a Higher Capacity Column: Consider a column with a larger diameter or particle size. |
| Secondary Interactions: Interaction of Fenspiride with active sites on the column. | 1. Adjust Mobile Phase pH: Modify the pH to ensure Fenspiride is in a single ionic state. 2. Increase Buffer Concentration: A higher buffer concentration can help mask residual silanol groups on the column. | |
| Column Contamination: Buildup of matrix components on the column. | 1. Wash the Column: Use a strong solvent wash to clean the column. 2. Use a Guard Column: A guard column can help protect the analytical column from contamination. | |
| Retention Time Shift | Changes in Mobile Phase Composition: Inaccurate mobile phase preparation. | 1. Prepare Fresh Mobile Phase: Ensure accurate measurement and thorough mixing of mobile phase components. 2. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase to remove dissolved gases. |
| Column Temperature Fluctuation: Inconsistent column temperature. | 1. Use a Column Oven: Maintain a stable column temperature using a thermostatically controlled compartment. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly mitigates matrix effects, leading to improved accuracy and precision. The following table provides an illustrative comparison of the matrix factor for Fenspiride with a structural analog internal standard versus this compound.
Disclaimer: The following data is illustrative and intended to demonstrate the typical performance improvement observed when using a stable isotope-labeled internal standard. Actual results may vary based on the specific experimental conditions.
| Internal Standard Type | Sample Lot | Fenspiride Peak Area (in Matrix) | Fenspiride Peak Area (in Solvent) | Matrix Factor | % RSD of Matrix Factor |
| Structural Analog | 1 | 78,950 | 100,000 | 0.79 | 12.5% |
| 2 | 85,300 | 100,000 | 0.85 | ||
| 3 | 72,100 | 100,000 | 0.72 | ||
| 4 | 91,500 | 100,000 | 0.92 | ||
| 5 | 75,600 | 100,000 | 0.76 | ||
| This compound | 1 | 81,200 | 100,000 | 0.81 | 2.8% |
| 2 | 83,500 | 100,000 | 0.84 | ||
| 3 | 79,800 | 100,000 | 0.80 | ||
| 4 | 85,100 | 100,000 | 0.85 | ||
| 5 | 82,400 | 100,000 | 0.82 |
Note: A Matrix Factor of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The % Relative Standard Deviation (%RSD) of the Matrix Factor across different lots of matrix is a measure of the variability of the matrix effect. A lower %RSD indicates better compensation by the internal standard.
Experimental Protocols
Detailed Methodology for Fenspiride Analysis in Human Plasma
This protocol is based on a validated UPLC-MS/MS method and is intended as a starting point for method development.
1. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fenspiride: 261.1 → 105.0 this compound: 266.1 → 110.0 |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Visualizations
References
Technical Support Center: Troubleshooting Ion Suppression for Fenspiride-d5 in LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering ion suppression issues during the LC-MS analysis of Fenspiride-d5. The following question-and-answer format directly addresses common problems and provides practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of an analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting compounds from the sample matrix that compete with the analyte for ionization, leading to a decreased signal intensity.[3][4] For this compound, which serves as an internal standard for the quantification of Fenspiride, ion suppression can lead to inaccurate and unreliable results if the suppression affects the analyte and the internal standard differently.[5]
Q2: What are the common sources of ion suppression in bioanalytical methods?
A2: Ion suppression is primarily caused by endogenous and exogenous components present in the sample matrix.[4][6] Common sources include:
-
Endogenous components: Phospholipids, salts, and proteins from biological samples like plasma or urine.[7]
-
Exogenous components: Plasticizers from collection tubes, detergents used in sample preparation, and mobile phase additives.[4]
Q3: I am observing a significantly lower signal for this compound in my plasma samples compared to the neat standard solution. What could be the cause?
A3: This is a classic indication of ion suppression.[1] Components from the plasma matrix are likely co-eluting with your this compound peak and interfering with its ionization. A post-column infusion experiment can be performed to identify the regions in your chromatogram where ion suppression is occurring.[8][9]
Troubleshooting Guides
Problem: Low and Inconsistent this compound Signal
If you are experiencing a low and variable signal for this compound, it is crucial to systematically investigate the potential causes. The following workflow can guide your troubleshooting process.
Caption: A systematic workflow for troubleshooting ion suppression of this compound.
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
This experiment helps to identify the retention times at which matrix components are causing ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
This compound standard solution (in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
Procedure:
-
System Setup:
-
Connect the LC column outlet to one inlet of the tee-union.
-
Connect the syringe pump outlet to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill the syringe with the this compound standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the MS and acquire data in MRM mode for this compound. You should observe a stable, elevated baseline signal.
-
-
Injection of Blank Matrix:
-
While continuously infusing the this compound solution, inject a blank matrix extract onto the LC column.
-
Monitor the this compound signal. Any significant drop in the baseline indicates a region of ion suppression.[9] The retention time of this dip corresponds to the elution of interfering components from the matrix.
-
Caption: Experimental setup for post-column infusion.
Protocol 2: Optimizing Sample Preparation to Mitigate Ion Suppression
Effective sample preparation is crucial for removing interfering matrix components.[2][6]
A. Solid-Phase Extraction (SPE)
SPE is often more effective than protein precipitation at removing phospholipids and other sources of ion suppression.[1]
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
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This compound internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample and spike with this compound internal standard. Acidify the sample with a small amount of formic acid.[1]
-
SPE Cartridge Conditioning: Condition the SPE cartridge with methanol followed by water.[1]
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with the wash solution to remove polar interferences.
-
Elution: Elute Fenspiride and this compound with the elution solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.[1]
B. Liquid-Liquid Extraction (LLE)
LLE can also be an effective cleanup technique.[10]
Procedure:
-
Add an immiscible organic solvent (e.g., ethyl acetate) to the plasma sample containing this compound.
-
Vortex to mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
Data Presentation
The following table summarizes typical LC-MS/MS parameters for Fenspiride analysis, which can be used as a starting point for method development and troubleshooting for this compound.
| Parameter | Typical Conditions | Reference |
| LC Column | ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) | [11] |
| Mobile Phase | A: Water with 0.2% formic acidB: Acetonitrile with 0.2% formic acid | [11] |
| Gradient | Gradient elution | [11][12] |
| Flow Rate | 0.4 mL/min | [11] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [11][13] |
| MRM Transition | m/z 261 → 105 for Fenspiride | [11] |
| Internal Standard | Bupivacaine (m/z 289 → 140) was used in one study. This compound is a suitable alternative. | [11][14] |
Advanced Troubleshooting Strategies
-
Chromatographic Selectivity: If ion suppression persists after optimizing sample preparation, altering the chromatographic selectivity can be effective.[1] This can be achieved by:
-
Sample Dilution: In cases where the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help compensate for consistent matrix effects.[1][3] However, this is only feasible if the matrix is free of the endogenous analyte.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS and is the gold standard for compensating for ion suppression.[1] Since it has nearly identical physicochemical properties to Fenspiride, it should experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[3] If you are still observing issues, it may indicate that the suppression is not uniform across the chromatographic peak or that there is a problem with the internal standard itself (e.g., purity, concentration).
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 11. researchgate.net [researchgate.net]
- 12. Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
Improving peak shape and resolution for Fenspiride-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Fenspiride-d5, with a focus on improving peak shape and resolution.
Troubleshooting Guide: Improving Peak Shape and Resolution for this compound
Poor peak shape and resolution for this compound, a deuterated internal standard, can compromise the accuracy and precision of bioanalytical methods. The following guide addresses common issues and provides systematic troubleshooting strategies.
Q1: What are the common causes of poor peak shape (tailing, fronting, or broadening) for this compound?
Poor peak shape in the analysis of this compound can stem from several factors, often related to interactions between the analyte, the stationary phase, and the mobile phase, as well as instrumental setup.
-
Secondary Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in the this compound molecule, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound. An unsuitable pH can lead to poor peak shape. For basic compounds like Fenspiride, a mobile phase pH that is not at least 2 pH units below the pKa can result in inconsistent ionization and peak tailing.
-
Mobile Phase Composition and Additives: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the concentration of additives like formic acid or ammonium acetate can significantly impact peak shape.[1][2] Inadequate buffering can also contribute to peak distortion.
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Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or broadening.
-
Column Degradation: Over time, columns can degrade due to harsh mobile phases or sample matrices, leading to a loss of efficiency and poor peak shape.
-
Isotopic Effects: While generally minimal in LC-MS, in some cases, slight differences in retention time between the deuterated and non-deuterated forms of a compound can occur. If these peaks are not fully resolved, it can manifest as a broadened or asymmetric peak.
Q2: How can I troubleshoot and improve a tailing peak for this compound?
Peak tailing is a common issue for basic compounds like this compound. Here are steps to address it:
-
Optimize Mobile Phase pH:
-
Action: Lower the mobile phase pH using an acidic modifier like formic acid (typically 0.1%). This ensures that the basic nitrogen in this compound is consistently protonated, minimizing secondary interactions with silanol groups.
-
Expected Outcome: A sharper, more symmetrical peak.
-
-
Adjust Mobile Phase Additives:
-
Change Organic Modifier:
-
Action: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter the interactions between this compound and the stationary phase.
-
Expected Outcome: Potential for improved peak shape and selectivity.
-
-
Select an Appropriate Column:
-
Action: Utilize a column with a highly deactivated stationary phase (end-capped) or a column with a different chemistry (e.g., a hybrid particle column). These columns are designed to minimize silanol interactions.
-
Expected Outcome: Significantly reduced peak tailing.
-
Q3: My this compound peak is broad. How can I improve its resolution from other components?
Broad peaks lead to decreased sensitivity and poor resolution. Here are some strategies to sharpen the peak:
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Optimize the Gradient Program:
-
Action: If using a gradient, make the initial part of the gradient shallower. This allows for better focusing of the analyte at the head of the column before elution.
-
Expected Outcome: A narrower and taller peak.
-
-
Reduce Flow Rate:
-
Action: Lowering the flow rate can increase the efficiency of the separation, leading to sharper peaks. However, this will also increase the run time.
-
Expected Outcome: Improved peak resolution, but longer analysis time.
-
-
Decrease Injection Volume:
-
Action: A large injection volume, especially if the sample solvent is stronger than the initial mobile phase, can cause band broadening. Reduce the injection volume to see if the peak shape improves.
-
Expected Outcome: Sharper peak if the issue was related to injection volume or solvent effects.
-
-
Ensure Proper Column Equilibration:
-
Action: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can lead to broad and inconsistent peaks.
-
Expected Outcome: Improved peak shape and retention time reproducibility.
-
Frequently Asked Questions (FAQs)
Q: Can the position of the deuterium label in this compound affect its chromatographic behavior?
A: While the five deuterium atoms on the phenethyl group of this compound are in stable positions and unlikely to exchange, their presence can have a minor effect on the physicochemical properties of the molecule. This is known as the kinetic isotope effect. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. While this difference is usually small, it is important to ensure that the chromatographic method can adequately resolve this compound from any potential interference, including the unlabeled Fenspiride.
Q: Should this compound co-elute with Fenspiride?
A: Ideally, for use as an internal standard in LC-MS/MS, the deuterated standard should co-elute or elute very closely to the analyte to ensure that it experiences similar matrix effects. However, complete co-elution is not always necessary, as long as the separation is consistent and reproducible. A slight separation can sometimes be beneficial for avoiding isotopic crosstalk in the mass spectrometer.
Q: What are the recommended starting conditions for a UPLC-MS/MS method for this compound?
A: Based on published methods for Fenspiride, a good starting point would be:
-
Column: A reversed-phase C18 or similar column with high-purity silica and end-capping (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A fast gradient from a low to a high percentage of organic modifier.
-
Injection Volume: 1-5 µL.
-
MS Detection: Positive electrospray ionization (ESI+) with Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables illustrate the expected quantitative improvements in peak shape and resolution when applying the troubleshooting steps. The data is representative and intended for illustrative purposes.
Table 1: Effect of Mobile Phase pH on this compound Peak Asymmetry
| Mobile Phase Additive | pH | USP Tailing Factor (Tf) |
| Water/Acetonitrile | 6.8 | 2.1 |
| 0.1% Acetic Acid | 3.2 | 1.5 |
| 0.1% Formic Acid | 2.7 | 1.1 |
Table 2: Impact of Column Chemistry on this compound Peak Tailing
| Column Type | USP Tailing Factor (Tf) |
| Standard C18 | 1.8 |
| End-capped C18 | 1.2 |
| Hybrid Particle C18 | 1.0 |
Table 3: Influence of Flow Rate on Resolution of this compound from a Co-eluting Impurity
| Flow Rate (mL/min) | Resolution (Rs) |
| 0.6 | 1.3 |
| 0.4 | 1.8 |
| 0.2 | 2.2 |
Experimental Protocols
Protocol 1: Optimized UPLC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound in a biological matrix, focusing on achieving good peak shape and resolution.
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.5 min: 10% B
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transition for this compound: To be determined by direct infusion of a standard solution. A likely transition would be based on the parent mass (m/z 266.2) and a stable fragment ion.
-
Visualizations
Caption: Troubleshooting workflow for this compound peak shape issues.
Caption: Conceptual overview of Fenspiride metabolism.[3][4]
References
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
Fenspiride-d5 Stability in Processed Samples: A Technical Support Guide
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with fenspiride-d5 in processed samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
This compound is a deuterated form of fenspiride, meaning five hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. It is commonly used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to fenspiride, it can be used to accurately correct for variability during sample preparation, chromatography, and ionization, leading to more precise and accurate quantification of fenspiride in biological samples.
Q2: We are observing a high degree of variability in our this compound signal. What are the most common causes?
High variability in the internal standard signal can stem from several factors:
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Inconsistent Sample Preparation: Errors such as inconsistent spiking of the internal standard, incomplete extraction recovery, or variable reconstitution of the final extract can lead to significant signal fluctuations.
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Instability of this compound: The this compound itself may be degrading in the processed sample matrix due to factors like pH, temperature, or solvent composition.
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Matrix Effects: Components from the biological matrix (e.g., plasma, urine) can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer.
-
Instrument Performance: Issues with the autosampler, injector, or mass spectrometer can also contribute to signal variability.
Q3: Can the pH of our processed sample affect the stability of this compound?
Yes, pH is a critical factor. Fenspiride is known to degrade in both acidic and basic conditions.[1][2][3] This degradation is likely to affect this compound as well. Therefore, the pH of your final sample extract can significantly impact the stability of the internal standard, especially if samples are stored for a period before analysis.
Q4: What are the known degradation products of fenspiride?
Forced degradation studies have shown that fenspiride degrades to form fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP).[1][2][3] These degradation products have been observed in acidic, basic, and oxidative conditions.[1][2][3] It is reasonable to assume that this compound will follow similar degradation pathways.
Troubleshooting Guides
Issue 1: Inconsistent or Drifting this compound Signal Across an Analytical Run
Symptoms:
-
The peak area of this compound is not consistent across calibration standards, quality controls (QCs), and unknown samples.
-
A noticeable upward or downward trend in the this compound signal is observed over the course of the analytical run.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Autosampler Instability | 1. Prepare a set of QC samples and inject them at the beginning, middle, and end of a fresh analytical run. 2. Re-inject a set of calibration standards after a prolonged period in the autosampler (e.g., 12-24 hours) and compare the results to the initial injection. | Consistent this compound response across all injections indicates good autosampler stability. A significant change in response suggests degradation in the autosampler. |
| pH-Dependent Degradation | 1. Measure the pH of the final processed sample extract. 2. If the pH is strongly acidic or basic, adjust the sample processing protocol to neutralize the final extract. | A more stable this compound signal after pH adjustment points to pH-dependent degradation as the root cause. |
| Solvent-Induced Degradation | 1. Evaluate the stability of this compound in the reconstitution solvent over time. 2. Prepare a solution of this compound in the reconstitution solvent and analyze it at different time points. | A decrease in the this compound signal over time indicates that the solvent is contributing to its degradation. Consider using a different, less reactive solvent. |
| Deuterium Exchange | 1. Incubate this compound in the final sample diluent at different pH values (acidic, neutral, basic) and temperatures. 2. Analyze the samples over time, monitoring for a decrease in the this compound signal and a potential increase in the signal of unlabeled fenspiride. | A decrease in the deuterated signal with a corresponding increase in the unlabeled signal suggests deuterium exchange. Consider using an internal standard with a more stable label, such as ¹³C or ¹⁵N.[4] |
Issue 2: Poor Accuracy and Precision in QC Samples and Incurred Samples
Symptoms:
-
QC samples consistently fail acceptance criteria.
-
High coefficient of variation (%CV) for the analyte-to-internal standard area ratio.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Differential Matrix Effects | 1. Perform a post-extraction addition experiment by spiking fenspiride and this compound into extracted blank matrix from different sources. 2. Compare the signal response to that in a neat solution. | A significant difference in the analyte/IS ratio between the matrix and neat solution indicates a differential matrix effect. Modifying the chromatographic conditions or improving sample cleanup may be necessary. |
| Inconsistent Extraction Recovery | 1. Evaluate the extraction recovery of both fenspiride and this compound from the biological matrix. 2. Ensure that the internal standard is added at the very beginning of the sample preparation process to account for any losses. | Consistent and comparable recovery for both the analyte and the internal standard is crucial for accurate quantification. |
| Impurity in Internal Standard | 1. Analyze a solution of the this compound internal standard alone. 2. Monitor for the presence of any unlabeled fenspiride. | A significant signal for unlabeled fenspiride indicates an impure internal standard, which can lead to inaccurate results. A new, purer batch of the internal standard should be sourced.[4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Processed Samples
Objective: To assess the stability of this compound in the final sample extract under various conditions.
Methodology:
-
Sample Preparation: Process a batch of blank biological matrix (e.g., plasma) using your established extraction protocol. After the final evaporation step, reconstitute the extracts in the analysis solvent.
-
Spiking: Spike the reconstituted extracts with a known concentration of this compound.
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Conditioning: Aliquot the spiked extracts into different vials for testing under the following conditions:
-
pH: Adjust the pH of aliquots to acidic (e.g., pH 3), neutral (e.g., pH 7), and basic (e.g., pH 9) conditions.
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Temperature: Store aliquots at room temperature (20-25°C), refrigerated (2-8°C), and in the autosampler at its operating temperature.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Analysis: Quantify the peak area of this compound at each time point using LC-MS/MS.
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Data Evaluation: Calculate the percentage of degradation at each time point relative to the initial (T=0) measurement.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound instability.
References
Preventing isotopic cross-contamination with Fenspiride-d5
Welcome to the Technical Support Center for Fenspiride-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic cross-contamination and to address common challenges encountered during the use of this compound as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled version of Fenspiride, where five hydrogen atoms have been replaced with deuterium.[1][2][3] It is widely used as an internal standard in quantitative mass spectrometry-based assays (LC-MS, GC-MS) for the determination of Fenspiride.[1] The key advantage of using a deuterated internal standard like this compound is that it is chemically and physically almost identical to the analyte (Fenspiride).[4][5] This near-identical behavior allows it to effectively compensate for variations that can occur during sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[4][6]
Q2: What is isotopic cross-contamination and why is it a concern?
Isotopic cross-contamination, also known as signal contribution or crosstalk, occurs when the mass spectrometric signal of the analyte (Fenspiride) interferes with the signal of the internal standard (this compound), or vice versa.[7][8] This can lead to inaccurate quantification, particularly at low analyte concentrations.[6] The primary causes of isotopic cross-contamination are:
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Natural Isotope Abundance: The presence of naturally occurring heavier isotopes (e.g., ¹³C) in the Fenspiride molecule can result in a signal that overlaps with the mass of this compound.[7][8]
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Impurity of the Internal Standard: The this compound standard may contain a small amount of the unlabeled Fenspiride as an impurity.[5][6]
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In-source Fragmentation: The deuterated internal standard might lose a deuterium atom in the mass spectrometer's ion source, contributing to the analyte's signal.[6]
Q3: What are the ideal characteristics of a this compound internal standard to minimize cross-contamination?
To ensure reliable and accurate quantification, the this compound internal standard should possess the following characteristics:
| Characteristic | Recommendation | Rationale |
| Isotopic Purity | High degree of isotopic enrichment (≥98%) | Minimizes the contribution of unlabeled analyte present as an impurity in the standard.[4][6] |
| Chemical Purity | >99% | Ensures that the standard is free from other impurities that could interfere with the analysis.[6] |
| Degree of Deuteration | Sufficient number of deuterium atoms (typically 3 or more) | Provides a clear mass shift from the analyte and reduces the likelihood of isotopic crosstalk.[4] |
| Position of Deuteration | On stable positions (e.g., aromatic rings or aliphatic carbons) | Prevents hydrogen-deuterium (H-D) exchange with the solvent or during the analytical process.[4][5][9] |
Troubleshooting Guides
Issue 1: I am observing a signal for Fenspiride in my blank samples that only contain this compound.
This indicates the presence of unlabeled Fenspiride in your internal standard solution.
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the this compound internal standard solution without the analyte to quantify the amount of unlabeled Fenspiride.[6]
-
Contact Supplier: If the level of unlabeled analyte is significant, contact the supplier to obtain a batch with higher isotopic purity.[6]
-
Correction: If a higher purity standard is unavailable, the contribution of the unlabeled analyte can be mathematically corrected for during data analysis, though this is less ideal.
Issue 2: My calibration curve is non-linear, especially at the lower and upper ends.
Non-linearity can be caused by isotopic cross-contribution from the analyte to the internal standard signal, particularly at high analyte concentrations.[7][8]
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution from the analyte.[7] However, be cautious as excessively high concentrations can cause ion suppression.[7]
-
Select a Different Precursor Ion: If using tandem MS, it may be possible to select a different, less abundant precursor ion for the internal standard that has minimal isotopic contribution from the analyte.[7][8]
-
Narrow the Calibration Range: If the non-linearity is only at the extremes, narrowing the dynamic range of the assay may be a practical solution.
Issue 3: I suspect my this compound is undergoing H/D back-exchange.
Hydrogen-deuterium (H/D) back-exchange occurs when deuterium atoms on the internal standard are replaced with hydrogen atoms from the solvent, leading to a decrease in the internal standard signal and an artificial increase in the analyte signal.[5][6]
Troubleshooting Steps:
-
Evaluate Labeling Position: Confirm that the deuterium labels on your this compound are on stable carbon positions and not on exchangeable sites like -OH or -NH groups.[5][6]
-
Control Solvent Conditions: Avoid storing or preparing this compound solutions in strongly acidic or basic conditions, which can catalyze H/D exchange.[5]
-
Conduct a Stability Test: Incubate the internal standard in the sample diluent and mobile phase for a period equivalent to your typical sample run time and re-inject to check for any increase in the unlabeled analyte signal.[6]
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in the analysis solvent at a concentration significantly higher than what is used in the assay.
-
LC-MS/MS Analysis: Inject this solution into the LC-MS/MS system.
-
Monitor Analyte Transition: Monitor the mass transition corresponding to the unlabeled Fenspiride.
-
Data Analysis: The presence of a peak at the retention time of Fenspiride indicates the presence of the unlabeled analyte as an impurity. The area of this peak relative to the area of the this compound peak can be used to estimate the level of impurity.
Protocol 2: Evaluation of H/D Exchange
-
Prepare Solutions:
-
Solution A: A mixture of Fenspiride and this compound in the initial mobile phase.
-
Solution B: this compound only in the initial mobile phase.
-
Solution C: this compound only in the sample diluent.
-
-
Initial Analysis (T=0): Inject Solution A and B to establish a baseline response for both the analyte and the internal standard and to confirm the purity of the internal standard.
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Incubation: Store Solutions B and C at the autosampler temperature for the maximum anticipated run time (e.g., 24 hours).
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Final Analysis (T=final): Re-inject Solutions B and C.
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Data Analysis: An increase in the signal corresponding to unlabeled Fenspiride in the T=final injections of Solutions B and C compared to the T=0 injection of Solution B would indicate H/D exchange.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
Optimizing collision energy for Fenspiride-d5 fragmentation
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing collision energy for the fragmentation of Fenspiride-d5 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound?
A1: The molecular weight of Fenspiride is 260.33 g/mol . The deuterated internal standard, this compound, has five deuterium atoms on the phenethyl group. Therefore, the expected monoisotopic mass of the protonated precursor ion [M+H]⁺ is approximately 266.16 m/z.
Q2: What is the recommended starting Multiple Reaction Monitoring (MRM) transition for this compound?
A2: Based on the known fragmentation of Fenspiride, the recommended starting MRM transition for this compound is 266.16 -> 109.93 . The product ion corresponds to the deuterated phenethyl fragment.
Q3: A previously published method for non-deuterated Fenspiride used a collision energy of 24 eV. Is this a good starting point for this compound?
A3: Yes, 24 eV is an excellent starting point for your collision energy optimization experiments for this compound.[1] While the optimal value may be slightly different for the deuterated analog, it is unlikely to deviate significantly.
Q4: Can I use the same liquid chromatography (LC) method for both Fenspiride and this compound?
A4: In most cases, yes. Deuterated standards are designed to co-elute with their non-deuterated counterparts. However, a slight chromatographic shift, where the deuterated compound elutes slightly earlier, can sometimes be observed in reversed-phase chromatography. This is a known phenomenon and can usually be managed by ensuring your acquisition window is wide enough to capture both peaks.
Experimental Protocol: Collision Energy Optimization
This protocol outlines the direct infusion method for optimizing the collision energy for this compound fragmentation using a triple quadrupole mass spectrometer.
1. Standard Preparation:
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Prepare a 100 ng/mL working solution of this compound in a solvent mixture appropriate for your mass spectrometer's ion source (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
2. Mass Spectrometer Setup:
-
Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Infuse the this compound working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min) using a syringe pump.
-
Tune the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal intensity of the this compound precursor ion (m/z 266.16).
3. Precursor and Product Ion Confirmation:
-
Perform a Q1 scan to confirm the presence and isolation of the precursor ion at m/z 266.16.
-
Perform a product ion scan of the m/z 266.16 precursor to confirm the presence of the target product ion at m/z 109.93.
4. Collision Energy Ramp Experiment:
-
Set up a Multiple Reaction Monitoring (MRM) method for the transition m/z 266.16 → 109.93.
-
Program a collision energy ramp experiment. A typical starting point is to ramp the collision energy from 5 eV to 50 eV in 2-5 eV increments.
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Acquire data for a short period (e.g., 0.5-1 minute) at each collision energy step to obtain a stable signal.
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Record the intensity of the product ion (m/z 109.93) at each collision energy setting.
5. Data Analysis and Refinement:
-
Plot the product ion intensity as a function of the collision energy.
-
The collision energy that produces the maximum product ion intensity is the optimal collision energy.
-
For further refinement, you can perform a second experiment with a narrower range and smaller step size (e.g., 1 eV) around the optimal value identified in the initial ramp.
Quantitative Data Summary
| Parameter | Fenspiride | This compound (Predicted) |
| Precursor Ion (m/z) | 261.13 | 266.16 |
| Product Ion (m/z) | 104.93 | 109.93 |
| Collision Energy (eV) | 24 | ~24 (to be optimized) |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Weak or No Precursor Ion Signal | - Sample Concentration: Too dilute or too concentrated (ion suppression).- Ionization Inefficiency: Suboptimal ion source parameters.- Instrument Contamination: Dirty ion source or sample path blockage.- Incorrect Mass Calibration: Instrument is not accurately calibrated. | - Prepare fresh standards at appropriate concentrations.- Tune ion source parameters (capillary voltage, gas flows, temperature).- Clean the ion source and check for blockages.- Perform a mass calibration. |
| Unstable or Fluctuating Signal | - Unstable Spray: Issues with the ESI needle, solvent flow, or gas pressures.- LC System Issues: Inconsistent solvent delivery if using LC-MS.- Contaminated Mobile Phase: Impurities in the solvents. | - Check the ESI spray needle for blockage or damage.- Ensure a consistent flow rate from the syringe pump or LC.- Prepare fresh mobile phases with high-purity solvents. |
| Product Ion Intensity is Low | - Incorrect Precursor Isolation: Isolation window is too wide or off-center.- Suboptimal Collision Energy: The applied collision energy is too low or too high.- Collision Cell Gas Pressure: Gas pressure in the collision cell is not optimal. | - Optimize the precursor ion isolation window.- Perform a collision energy ramp experiment to find the optimal value.- Consult your instrument manual for optimizing collision cell gas pressure. |
| Chromatographic Peak Tailing or Splitting | - Column Overload: Injecting too much sample.- Column Contamination: Buildup of matrix components on the column.- Inappropriate Mobile Phase: pH or solvent composition is not ideal for the analyte. | - Reduce the injection volume or sample concentration.- Wash or replace the analytical column.- Adjust the mobile phase composition (e.g., pH, organic solvent ratio). |
| Interference from Non-Deuterated Fenspiride | - Isotopic Impurity of the Standard: The deuterated standard contains a significant amount of the non-deuterated form.- In-source H/D Exchange: Loss of deuterium in the ion source. | - Check the certificate of analysis for the isotopic purity of your standard.- Optimize ion source conditions (e.g., lower temperature) to minimize potential for hydrogen-deuterium exchange. |
Visualizations
Caption: Proposed fragmentation pathway for this compound.
Caption: Workflow for collision energy optimization.
Caption: Troubleshooting decision tree for common issues.
References
Addressing poor recovery of Fenspiride-d5 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of Fenspiride-d5 during solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor this compound recovery during extraction?
Poor recovery of this compound can stem from several factors, broadly categorized as:
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Extraction Inefficiency: The physicochemical properties of this compound may not be optimal for the chosen extraction conditions. This can include improper pH, incorrect solvent selection, or inappropriate phase ratios in LLE. For SPE, this could involve inefficient binding to or elution from the sorbent.[1]
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the signal during analysis, leading to apparent low recovery.[1]
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Compound Instability: Although Fenspiride is generally stable, degradation of this compound under certain pH or temperature conditions during the extraction process can lead to lower recovery.
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Procedural Errors: Inconsistent execution of the extraction protocol, such as inaccurate pipetting, incomplete phase separation, or premature drying of SPE cartridges, can significantly impact recovery.[2]
Q2: How can I differentiate between matrix effects and true extraction inefficiency?
A post-extraction spike experiment is a reliable method to distinguish between these two issues.[1] By comparing the analytical response of a sample where this compound is added before extraction to one where it is added after, you can isolate the recovery loss during the extraction step from signal suppression or enhancement caused by the matrix.
Q3: My this compound recovery is inconsistent across a batch of samples. What is the likely cause?
Inconsistent recovery often points to variability in sample preparation.[1] This is especially common in manual extraction methods.[1] Variations in vortexing times, slight differences in solvent volumes, or inconsistent timing of steps can all contribute to this issue. Automation of the extraction process can help minimize this variability.
Q4: Could the choice of internal standard be the problem?
While this compound is a suitable stable isotope-labeled internal standard for Fenspiride, it's crucial to ensure its purity and concentration are correct.[3] In rare cases, issues with the internal standard stock solution, such as degradation or incorrect concentration, can mimic recovery problems.
Troubleshooting Guides
Poor Recovery in Liquid-Liquid Extraction (LLE)
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect pH of Aqueous Phase | Adjust the pH of the sample. For Fenspiride, which is a basic compound with a pKa of ~8.97, adjusting the sample pH to >10 will ensure it is in its neutral, more organic-soluble form.[4] | To maximize the partitioning of this compound into the organic extraction solvent. |
| Inappropriate Extraction Solvent | Test alternative water-immiscible organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, dichloromethane). A literature search suggests 1-octanol has been used successfully.[5][6] | The solvent must efficiently extract this compound while minimizing the co-extraction of interfering matrix components. |
| Insufficient Mixing | Ensure thorough and consistent vortexing for a standardized duration for all samples. | To maximize the surface area between the aqueous and organic phases, facilitating efficient extraction. |
| Emulsion Formation | Add salt (salting out) to the aqueous phase or centrifuge at a higher speed to break the emulsion.[7] | Emulsions trap the analyte and prevent clean phase separation, leading to low recovery.[7] |
| Incomplete Phase Separation | Allow adequate time for the phases to separate after centrifugation. Be careful not to aspirate any of the aqueous layer when collecting the organic layer. | To avoid carryover of the aqueous phase and ensure the maximum amount of the organic phase containing the analyte is collected. |
Poor Recovery in Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Sorbent Selection | Ensure the sorbent chemistry is appropriate for Fenspiride. A mixed-mode cation exchange sorbent can be effective for basic compounds like Fenspiride.[6][8] | The sorbent must effectively retain this compound from the sample matrix. |
| Incorrect Sample pH | Adjust the sample pH to be at least 2 units below the pKa of Fenspiride (~8.97) to ensure it is in its protonated, charged form for retention on a cation exchange sorbent.[4] | To promote strong ionic interaction between the positively charged this compound and the negatively charged sorbent. |
| Inadequate Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with methanol followed by water or an appropriate buffer. Do not let the sorbent bed dry out before loading the sample.[9][10] | Proper conditioning activates the sorbent and ensures reproducible retention.[9] |
| Inefficient Washing Step | Use a wash solvent that is strong enough to remove matrix interferences but not so strong that it elutes this compound. A mild organic solvent or a buffer at a controlled pH is often used. | To remove interfering compounds without losing the analyte of interest. |
| Incomplete Elution | Use an elution solvent that is strong enough to disrupt the interaction between this compound and the sorbent. For a cation exchange sorbent, this is typically a basic solution (e.g., 5% ammonium hydroxide in methanol). | To ensure the complete release of the bound this compound from the SPE cartridge. |
Poor Recovery in Protein Precipitation
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Protein Removal | Test different organic solvents (e.g., acetonitrile, methanol) or acidic precipitants (e.g., trichloroacetic acid). A combination of solvents may also be effective.[11][12] Acetonitrile is often preferred for better protein removal.[13] | The chosen precipitant must effectively denature and precipitate the majority of proteins in the sample. |
| Analyte Co-precipitation | Investigate if this compound is being trapped in the precipitated protein pellet. This can sometimes occur with certain precipitants. | To ensure that the analyte of interest remains in the supernatant for analysis. |
| Insufficient Vortexing/Mixing | Ensure vigorous and consistent vortexing after adding the precipitant. | To ensure complete denaturation and precipitation of proteins. |
| Inadequate Centrifugation | Increase the centrifugation speed and/or time to ensure a compact protein pellet is formed. | A loose pellet can be disturbed during supernatant collection, leading to contamination and inconsistent results. |
Experimental Protocols & Methodologies
Fenspiride Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 260.33 g/mol | [14] |
| pKa (Strongest Basic) | 8.97 | [4] |
| logP | 1.42 - 1.6 | [4] |
| Water Solubility | 2.75 mg/mL | [4] |
Example Liquid-Liquid Extraction Protocol for Fenspiride
This protocol is adapted from a published method for Fenspiride in human plasma.[5][6]
-
To 200 µL of plasma sample, add the this compound internal standard.
-
Alkalinize the plasma sample (e.g., with NaOH solution) to a pH > 10.
-
Add 1 mL of 1-octanol as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Example Solid-Phase Extraction Protocol for Fenspiride
This protocol is a general guide for a mixed-mode cation exchange SPE.
-
Condition: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., pH 6).
-
Load: Pre-treat the plasma sample by diluting it with the acidic buffer and adding the this compound internal standard. Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the Fenspiride and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
Workflow Diagrams
Caption: A logical workflow for troubleshooting poor this compound recovery.
Caption: A systematic approach to optimizing an SPE method for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. specartridge.com [specartridge.com]
- 9. welch-us.com [welch-us.com]
- 10. silicycle.com [silicycle.com]
- 11. Optimizing protein precipitation efficiency for assessing the contribution of low molecular weight compounds to serum antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fenspiride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Enhancing sensitivity for low concentrations of Fenspiride using Fenspiride-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fenspiride-d5 as an internal standard (IS) to enhance the sensitivity and reliability of Fenspiride quantification, particularly at low concentrations. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Fenspiride analysis?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1][2] this compound is structurally identical to Fenspiride, with the only difference being the replacement of five hydrogen atoms with deuterium.[3][4] This near-identical physicochemical behavior ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency in the mass spectrometer.[2] By adding a known amount of this compound to your samples, you can accurately correct for variations in sample preparation and instrument response, leading to more precise and accurate quantification of Fenspiride, especially at low concentrations.
Q2: How does this compound help in correcting for matrix effects?
A2: Matrix effects, caused by co-eluting endogenous components in biological samples, can suppress or enhance the ionization of the analyte, leading to inaccurate results.[5] Since this compound has the same retention time and ionization characteristics as Fenspiride, it is affected by matrix effects in the same way.[1] By calculating the peak area ratio of Fenspiride to this compound, the variability introduced by matrix effects is normalized, thus improving the accuracy of the measurement.
Q3: What are the key advantages of using a deuterated internal standard over a structural analog?
A3: While structural analogs can be used as internal standards, deuterated standards like this compound offer superior performance.[1] They co-elute with the analyte, providing better correction for matrix effects and variability in retention time. Structural analogs may have different extraction recoveries and ionization efficiencies, which can introduce bias into the results.[6]
Q4: Where can I source this compound?
A4: this compound is available from several chemical suppliers that specialize in stable isotope-labeled compounds for research purposes.[3][4][7][8] It is typically sold as a solid and should be stored under the conditions specified by the supplier.
Experimental Protocols
This section provides a detailed UPLC-MS/MS methodology for the quantification of Fenspiride in human plasma, adapted to use this compound as the internal standard. This protocol is based on a validated method and established bioanalytical principles.[9]
Preparation of Stock and Working Solutions
-
Fenspiride Stock Solution (1 mg/mL): Accurately weigh and dissolve Fenspiride hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Fenspiride Working Solutions: Prepare a series of working solutions by serially diluting the Fenspiride stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 50 µL of the this compound working solution (100 ng/mL) and vortex briefly.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see below) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following table summarizes the recommended UPLC-MS/MS parameters. These may require optimization based on your specific instrumentation.
| Parameter | Setting |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | ACQUITY UPLC® BEH C18, 50 mm × 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.2% Formic Acid in Water |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, linearly decrease to 5% A over 1.0 min, hold for 0.2 min, then return to initial conditions and equilibrate for 0.8 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions should be monitored. The collision energy and cone voltage may need to be optimized for your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Fenspiride | 261.2 | 105.1 | 0.1 | 30 | 20 |
| This compound | 266.2 | 110.1 | 0.1 | 30 | 20 |
Troubleshooting Guide
This section addresses common issues that may arise during the analysis of Fenspiride using this compound.
Issue 1: High background or interference at the retention time of Fenspiride or this compound.
-
Possible Cause: Matrix effects from endogenous plasma components.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: While protein precipitation is a rapid method, a more rigorous technique like solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
Adjust Chromatography: Modify the gradient elution to better separate the analytes from interfering peaks. Experiment with different mobile phase compositions or a different analytical column.
-
Issue 2: Inconsistent or low recovery of Fenspiride and/or this compound.
-
Possible Cause: Suboptimal extraction procedure or analyte degradation.
-
Troubleshooting Steps:
-
Evaluate Extraction Solvent: Test different protein precipitation solvents (e.g., methanol) or different ratios of solvent to plasma.
-
Assess Stability: Perform stability tests to ensure that Fenspiride and this compound are not degrading during sample preparation or storage. This includes freeze-thaw stability, short-term benchtop stability, and long-term storage stability.[9]
-
Issue 3: Isotopic crosstalk or interference from Fenspiride in the this compound channel.
-
Possible Cause: Natural abundance of isotopes in Fenspiride can lead to a small signal in the MRM transition of this compound.
-
Troubleshooting Steps:
-
Verify Purity of Standards: Ensure that the Fenspiride standard is not contaminated with this compound and vice versa.
-
Optimize MRM Transitions: If possible, select a different product ion for this compound that is less prone to interference.
-
Assess Contribution: Analyze a high-concentration Fenspiride standard and check for any signal in the this compound channel. If a signal is present, its contribution to the internal standard response in unknown samples should be evaluated and, if significant, corrected for.
-
Issue 4: Chromatographic peak shape is poor (e.g., tailing, fronting, or broad peaks).
-
Possible Cause: Column degradation, inappropriate mobile phase pH, or interactions with the analytical column.
-
Troubleshooting Steps:
-
Column Health: Ensure the column is not old or clogged. A guard column can help extend the life of the analytical column.
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of basic compounds like Fenspiride. Adjusting the formic acid concentration may improve peak shape.
-
Reconstitution Solvent: Ensure the reconstitution solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
-
Data Presentation
The following tables summarize expected performance characteristics for a validated Fenspiride bioanalytical method. The data presented here is based on a method using a different internal standard but can be considered representative of a well-performing assay.[9]
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Intra-day Precision (%CV) | < 9.5% |
| Inter-day Precision (%CV) | < 9.5% |
| Accuracy (% Bias) | 91.5% - 112.4% |
Table 2: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
| Fenspiride | 6 | 99.3 | Not significant |
| 100 | 101.9 | Not significant | |
| 300 | 100.5 | Not significant |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Fenspiride quantification.
Principle of Internal Standard Correction
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Fenspiride: Fenspiride-d5 vs. Alternative Internal Standards
For researchers, scientists, and drug development professionals, the robust bioanalytical method validation for quantifying xenobiotics in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. This guide provides a comprehensive comparison of bioanalytical methods for Fenspiride, with a focus on the use of its deuterated internal standard, Fenspiride-d5, versus other commonly employed internal standards.
While this compound is the ideal internal standard for the bioanalysis of Fenspiride due to its near-identical physicochemical properties, a publicly available, fully validated LC-MS/MS method with detailed performance data could not be identified in the current body of scientific literature. However, a detailed examination of a validated UPLC-MS/MS method using an alternative internal standard, bupivacaine, provides a strong basis for comparison and highlights the expected advantages of employing a deuterated analog.
Comparative Analysis of Internal Standards
The choice of an internal standard is critical to compensate for the variability in sample preparation and instrument response, thereby ensuring the accuracy and precision of the analytical method. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis. They co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, leading to superior correction for matrix effects and other sources of error.
Alternative internal standards, such as bupivacaine or trimetazidine, are structurally similar to Fenspiride and have been successfully used in validated bioanalytical methods. While effective, they may not perfectly mimic the behavior of Fenspiride during all stages of the analysis, potentially leading to less precise quantification compared to a deuterated standard.
Quantitative Performance Data
The following tables summarize the validation parameters for a UPLC-MS/MS method for the quantification of Fenspiride in human plasma using bupivacaine as the internal standard.[1][2] This data serves as a benchmark for the performance that can be expected from a well-validated bioanalytical method for Fenspiride.
Table 1: Method Validation Summary for Fenspiride Analysis using Bupivacaine as Internal Standard [1][2]
| Parameter | Result |
| Linearity Range | 2 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL |
| Inter-day Precision (%CV) | < 9.5% |
| Inter-day Accuracy (%Bias) | 91.5% - 112.4% |
| Recovery | 99.3% - 101.9% |
| Matrix Effect | No significant matrix effect observed |
Table 2: Stability of Fenspiride in Human Plasma [1][2]
| Condition | Stability |
| Bench-top (Room Temperature) | Stable for 6 hours |
| Freeze-Thaw Cycles | Stable for 3 cycles |
| Long-term (-20°C) | Stable for at least 3 months |
Experimental Protocols
UPLC-MS/MS Method with Bupivacaine Internal Standard[1][2]
Sample Preparation: A simple protein precipitation method is employed. To 200 µL of human plasma, 400 µL of acetonitrile containing the internal standard (bupivacaine) is added. The mixture is vortexed and then centrifuged to precipitate proteins. The supernatant is collected, diluted with an equal volume of water, and injected into the UPLC-MS/MS system.
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fenspiride: m/z 261.2 → 105.1
-
Bupivacaine: m/z 289.2 → 140.1
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of Fenspiride in human plasma.
References
Fenspiride-d5 in Bioanalysis: A Comparative Guide to Linearity, Accuracy, and Precision
In the quantitative bioanalysis of fenspiride, a compound historically used for respiratory diseases, the choice of an appropriate internal standard is paramount to ensure the reliability of analytical data. This guide provides a comparative overview of the performance characteristics—specifically linearity, accuracy, and precision—of Fenspiride-d5 as a stable isotope-labeled (SIL) internal standard against commonly used non-isotopic internal standards. While specific experimental data for this compound is not extensively published, this comparison is based on the well-established principles of SIL internal standards in mass spectrometry and published data for alternative standards used in fenspiride bioanalysis.
The Gold Standard: Advantages of this compound
This compound, as a deuterated analog of the analyte, is considered the gold standard for the quantitative analysis of fenspiride by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key advantage lies in its near-identical physicochemical properties to the unlabeled analyte. This similarity ensures that this compound co-elutes with fenspiride and experiences similar ionization efficiency and susceptibility to matrix effects in the mass spectrometer source. This co-behavior effectively compensates for variations during sample preparation and analysis, leading to superior accuracy and precision.
Comparison with Alternative Internal Standards
Several bioanalytical methods for fenspiride have been published utilizing alternative, non-isotopic internal standards such as bupivacaine and trimetazidine. While these methods have been validated and successfully applied, they are more susceptible to differential matrix effects and variations in extraction recovery compared to a SIL internal standard.
Table 1: Comparison of Performance Characteristics for Fenspiride Bioanalysis
| Parameter | This compound (Anticipated Performance) | Bupivacaine[1] | Trimetazidine |
| Linearity Range | Expected to be wide and consistent | 2-500 ng/mL | Not specified in available literature |
| Correlation Coefficient (r²) | Typically ≥ 0.99 | ≥ 0.99 | Not specified in available literature |
| Accuracy (% Bias) | Expected to be within ±15% (typically tighter) | -8.5% to 12.4%[1] | Not specified in available literature |
| Precision (% RSD) | Expected to be < 15% (typically < 10%) | Within-run: <9.5%, Between-run: <9.5%[1] | Not specified in available literature |
| Recovery | Compensates for variability | 99.3% to 101.9%[1] | Not specified in available literature |
| Matrix Effect | Minimal due to co-elution and similar ionization | Potential for differential effects | Potential for differential effects |
Experimental Protocols
Bioanalytical Method Using a Non-Isotopic Internal Standard (Bupivacaine)
A published UPLC-MS/MS method for the quantification of fenspiride in human plasma utilized bupivacaine as the internal standard.[1]
-
Sample Preparation: A simple protein precipitation with acetonitrile was performed.[1]
-
Chromatography: Separation was achieved on an ACQUITY UPLC® BEH C18 column (50 mm × 2.1 mm, 1.7 µm) with a gradient mobile phase of acetonitrile and water (both containing 0.2% formic acid) at a flow rate of 0.4 mL/min.[1]
-
Mass Spectrometry: Detection was performed using a tandem mass spectrometer in positive ion mode, monitoring the transitions of m/z 261→105 for fenspiride and m/z 289→140 for bupivacaine.[1]
Anticipated Bioanalytical Method Using this compound
A hypothetical, yet ideal, experimental workflow for a method employing this compound would largely mirror the established protocols for fenspiride, with the key difference being the internal standard used.
References
Navigating the Matrix: A Guide to Validating Fenspiride Assays with Fenspiride-d5
For researchers, scientists, and drug development professionals engaged in bioanalytical method development, ensuring the accuracy and reliability of quantitative assays is paramount. One of the most critical challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the "matrix effect," a phenomenon where components of the biological sample interfere with the ionization of the analyte, potentially leading to inaccurate quantification. This guide provides a comprehensive comparison of matrix effect validation for Fenspiride assays, with a focus on the use of its deuterated internal standard, Fenspiride-d5.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to compensate for the variability introduced by the matrix effect.[1][2] By co-eluting with the analyte, the deuterated internal standard experiences similar ionization suppression or enhancement, allowing for a more accurate and precise measurement of the analyte concentration.[1] This guide will delve into the experimental protocols for validating the matrix effect and present supporting data to demonstrate the robustness of this approach.
Quantitative Assessment of Matrix Effect
A key aspect of bioanalytical method validation is the quantitative evaluation of the matrix effect. This is typically achieved by comparing the response of the analyte in a neat solution (a clean solvent) to its response in a post-extraction spiked biological matrix.[3] The results are often expressed as the Matrix Factor (MF), with a value of 1 indicating no matrix effect, a value less than 1 indicating ion suppression, and a value greater than 1 indicating ion enhancement.[3]
Regulatory guidelines, such as those from the FDA and EMA, recommend evaluating the matrix effect in at least six different lots of the biological matrix to assess its variability.[3] The precision of the matrix factor across these different lots, expressed as the relative standard deviation (RSD), should ideally be within 15%.
The following table summarizes the quantitative data from a UPLC-MS/MS method validation study for Fenspiride in human plasma. While this particular study utilized a different internal standard, the principles and acceptance criteria for matrix effect validation are directly applicable.
| Analyte | Internal Standard | Biological Matrix | No. of Lots | Concentration Level | Mean Matrix Factor (MF) | RSD of MF (%) |
| Fenspiride | Bupivacaine | Human Plasma | 6 | 6 ng/mL (3x LLOQ) | Not explicitly stated, but RSD was calculated | 3.0 |
Data adapted from a study by Pidpruzhnykov et al. (2013).[4] This study demonstrates a low variability in the matrix effect across different plasma lots, indicating a robust analytical method.
Experimental Protocol for Matrix Effect Validation
A rigorous and well-defined experimental protocol is essential for the accurate assessment of the matrix effect. The following is a detailed methodology for the validation of the matrix effect in a Fenspiride assay using this compound as the internal standard.
Objective: To quantitatively assess the effect of the biological matrix on the ionization of Fenspiride and this compound.
Materials:
-
Fenspiride reference standard
-
This compound internal standard
-
Control (blank) biological matrix (e.g., human plasma, urine) from at least six different sources
-
High-purity solvents for sample preparation and LC-MS/MS analysis (e.g., acetonitrile, methanol, formic acid)
-
LC-MS/MS system
Procedure:
-
Preparation of Neat Solutions (Set A):
-
Prepare a solution of Fenspiride at a specific concentration (e.g., low and high QC levels) in the mobile phase or a solvent mixture that mimics the final extract composition.
-
Prepare a separate solution of this compound at its working concentration in the same solvent.
-
-
Preparation of Post-Extraction Spiked Samples (Set B):
-
Process blank biological matrix samples from each of the six different lots according to the established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After the final extraction step, spike the resulting blank matrix extract with Fenspiride to the same concentration as in Set A.
-
Separately, spike another set of blank matrix extracts with this compound to its working concentration.
-
-
LC-MS/MS Analysis:
-
Analyze the solutions from Set A and Set B using the validated LC-MS/MS method.
-
Record the peak areas for Fenspiride and this compound in all injections.
-
-
Calculation of Matrix Factor (MF):
-
Calculate the Matrix Factor for Fenspiride for each of the six matrix lots using the following formula: MF = (Peak Area of Fenspiride in Set B) / (Peak Area of Fenspiride in Set A)
-
Calculate the Matrix Factor for this compound for each of the six matrix lots using the same formula.
-
-
Calculation of Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Calculate the IS-Normalized MF for each of the six matrix lots using the following formula: IS-Normalized MF = (MF of Fenspiride) / (MF of this compound)
-
-
Data Evaluation:
-
Calculate the mean and the relative standard deviation (RSD) of the Matrix Factors for both Fenspiride and this compound across the six lots.
-
Calculate the mean and the RSD of the IS-Normalized Matrix Factor across the six lots.
-
The RSD of the IS-Normalized Matrix Factor should be ≤15% for the method to be considered free from significant and variable matrix effects.
-
Visualizing the Experimental Workflow
To further clarify the logical flow of the matrix effect validation process, the following diagram illustrates the key steps involved.
By adhering to this rigorous validation process, researchers can confidently establish the reliability of their Fenspiride assays, ensuring that the data generated is accurate and robust for pharmacokinetic, bioequivalence, and other critical drug development studies. The use of a deuterated internal standard like this compound remains a cornerstone in mitigating the inherent challenges of bioanalysis in complex biological matrices.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fenspiride-d5: The Gold Standard for Bioanalytical Quantification of Fenspiride
A comparative guide to internal standards for the accurate analysis of the anti-inflammatory drug, Fenspiride.
In the realm of pharmacokinetic and bioequivalence studies, the precise quantification of drug candidates is paramount. For Fenspiride, a non-steroidal anti-inflammatory drug, the choice of an appropriate internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis is critical for obtaining reliable and reproducible results. This guide provides a comprehensive comparison of Fenspiride-d5, a deuterated internal standard, with other commonly used non-isotopically labeled internal standards, supported by experimental data and detailed protocols.
The Superiority of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1] In these standards, one or more hydrogen atoms are replaced by their heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard.[1] Because their physicochemical properties are nearly identical to the analyte, they co-elute during chromatography and experience similar effects from the sample matrix, ionization suppression or enhancement, and variations in sample preparation.[2] This intrinsic similarity allows for more accurate and precise correction of experimental variability compared to non-isotopically labeled internal standards.[1]
Performance Comparison: this compound vs. Other Internal Standards
While direct head-to-head comparative studies are limited, an evaluation of published bioanalytical methods for Fenspiride reveals the performance of different internal standards. The following table summarizes validation data from studies using Bupivacaine and Trimetazidine as internal standards.
| Parameter | Method with Bupivacaine IS[3] | Method with Trimetazidine IS[4] | Expected Performance with this compound IS |
| Linearity Range | 2-500 ng/mL | 0.5–2 μg/mL | Expected to be similar or better |
| Correlation Coefficient (r²) | Not explicitly stated (implied to be >0.99) | >0.999 | ≥0.99 |
| Within-run Precision (%RSD) | <9.5% | 4.08% (Intra-day) | Expected to be consistently lower |
| Between-run Precision (%RSD) | <9.5% | Not Stated | Expected to be consistently lower |
| Accuracy (% Recovery) | 91.5% to 112.4% | 100.47–103.17% | Expected to be closer to 100% with less variability |
| Average Recovery | 99.3% to 101.9% | Not Stated | Expected to be highly consistent and close to 100% |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 0.19–0.332 μg/mL | Expected to be achievable at low ng/mL levels |
While methods using Bupivacaine and Trimetazidine have demonstrated acceptable performance for bioanalytical assays, the use of a deuterated internal standard like this compound is anticipated to provide superior precision and accuracy. This is primarily due to its ability to more effectively compensate for matrix effects and other sources of analytical variability.
Experimental Protocols
Below are representative experimental protocols for the quantification of Fenspiride in human plasma using different internal standards.
Protocol 1: UPLC-MS/MS Analysis of Fenspiride using Bupivacaine as Internal Standard
This protocol is adapted from a published method for the quantification of Fenspiride in human plasma.[3]
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Fenspiride in methanol.
- Prepare a 1 mg/mL stock solution of Bupivacaine (internal standard) in methanol.
- Prepare working standard solutions of Fenspiride by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.
- Prepare a working internal standard solution of Bupivacaine (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation:
- To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the Bupivacaine working internal standard solution.
- Vortex for 10 seconds.
- Add 400 µL of acetonitrile to precipitate plasma proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
3. UPLC-MS/MS Conditions:
- UPLC System: Waters Acquity UPLC or equivalent.
- Column: ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
- Mobile Phase: Gradient elution with (A) 0.2% formic acid in water and (B) 0.2% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Fenspiride: m/z 261 → 105
- Bupivacaine: m/z 289 → 140
Protocol 2: Representative UPLC-MS/MS Analysis of Fenspiride using this compound as Internal Standard
This protocol is a representative workflow for the use of a deuterated internal standard.
1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Fenspiride in methanol.
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Prepare working standard solutions of Fenspiride by serial dilution.
- Prepare a working internal standard solution of this compound (e.g., 100 ng/mL).
2. Sample Preparation:
- To 100 µL of human plasma, add 10 µL of the this compound working internal standard solution.
- Vortex briefly.
- Add 300 µL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for analysis.
3. UPLC-MS/MS Conditions:
- UPLC System: Agilent 1290 Infinity II or equivalent.
- Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 1.8 µm).
- Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 2 µL.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions:
- Fenspiride: m/z 261 → 105
- This compound: m/z 266 → 110 (hypothetical, exact transition to be optimized)
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of Fenspiride, the following diagrams have been generated.
Fenspiride exerts its anti-inflammatory effects through multiple mechanisms, primarily by acting as a histamine H1 receptor antagonist and an inhibitor of phosphodiesterases (PDEs).[5][6]
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-isotopically labeled internal standards like Bupivacaine and Trimetazidine can be validated for the quantification of Fenspiride, the use of a deuterated internal standard, this compound, offers significant advantages in terms of accuracy, precision, and the ability to compensate for matrix effects. For researchers, scientists, and drug development professionals aiming for the highest quality data in Fenspiride analysis, this compound represents the superior choice and the current gold standard.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Fenspiride Quantification With and Without Fenspiride-d5
For researchers, scientists, and drug development professionals engaged in the precise quantification of fenspiride, the choice of analytical methodology is paramount to ensuring data integrity and reliability. This guide provides a comprehensive comparison of fenspiride quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with and without the use of a stable isotope-labeled internal standard, fenspiride-d5. By presenting supporting experimental data and detailed protocols, we aim to objectively demonstrate the superior performance of the method employing this compound.
The quantification of drugs in biological matrices is susceptible to various sources of error, including sample loss during preparation, variability in instrument response, and matrix effects. The use of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for these potential inaccuracies. This compound, a deuterated analog of fenspiride, serves as an ideal internal standard as it co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, while being distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[1][2]
Experimental Protocols
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of fenspiride in human plasma serves as the foundation for this comparison.[3][4]
Sample Preparation
A simple and efficient protein precipitation method is employed for plasma sample preparation.[3][4]
-
To 200 µL of human plasma, add 20 µL of the internal standard working solution (this compound at a suitable concentration). For the method without an internal standard, this step is omitted.
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the UPLC-MS/MS system.
Liquid Chromatography
-
Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)[3][4]
-
Mobile Phase: A gradient mixture of acetonitrile and water, both containing 0.2% formic acid.[3][4]
-
Column Temperature: 40 °C
-
Autosampler Temperature: 10 °C
Mass Spectrometry
-
Instrument: A tandem mass spectrometer operated in positive ion mode.
-
Ionization: Electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation: Performance Comparison
The inclusion of this compound as an internal standard significantly enhances the method's performance characteristics. The following tables summarize the expected quantitative data for a validated fenspiride quantification method utilizing an internal standard, as reported in the literature.[3][4] It is important to note that performing quantification without an internal standard would likely lead to poorer precision and accuracy due to uncompensated variability.
| Validation Parameter | Performance with this compound (Internal Standard) | Expected Performance without Internal Standard |
| Linearity (r²) | > 0.99 | Likely to be lower and more variable |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[3][4] | Potentially higher and less consistent |
| Quantification Range | 2-500 ng/mL[3][4] | May be narrower due to increased variability |
| Parameter | Concentration (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| With this compound | Low QC (6) | < 9.5%[3] | < 9.5%[3] | 91.5% to 112.4%[3][4] |
| Mid QC (100) | < 9.5%[3] | < 9.5%[3] | 91.5% to 112.4%[3][4] | |
| High QC (400) | < 9.5%[3] | < 9.5%[3] | 91.5% to 112.4%[3][4] | |
| Without this compound | Low, Mid, High QC | Expected to be > 15% | Expected to be > 15% | Expected to be outside 85-115% |
| Parameter | Concentration (ng/mL) | Recovery (%) |
| With this compound | Low, Mid, High | 99.3% to 101.9%[3][4] |
| Without this compound | Low, Mid, High | Highly variable and potentially inconsistent |
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical advantage of employing an internal standard.
Caption: Experimental workflows for fenspiride quantification.
Caption: Logical flow demonstrating the benefit of an internal standard.
References
A Comparative Guide to Incurred Sample Reanalysis: Fenspiride Bioanalysis Using Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the reliability of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical validation of method reproducibility, ensuring that the concentrations of a drug and its metabolites measured in study samples are accurate and repeatable. This guide provides a comparative overview of bioanalytical methods for the quantification of fenspiride, focusing on the impact of internal standard selection—specifically, the use of a deuterated internal standard (Fenspiride-d5) versus a non-deuterated alternative.
The Role of the Internal Standard in Bioanalysis
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a known concentration to calibration standards, quality control samples, and study samples. It is essential for correcting for variability during sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. While stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are often considered the gold standard, their performance should be critically evaluated against other alternatives.
Comparison of Internal Standards for Fenspiride Analysis
This section compares the use of a deuterated internal standard, this compound, with a non-deuterated analogue, bupivacaine, for the bioanalysis of fenspiride in human plasma. The data for the non-deuterated internal standard is based on a published UPLC-MS/MS method.[1][2]
Data Presentation: Performance Characteristics
| Parameter | Fenspiride with Bupivacaine (Non-Deuterated IS) | Fenspiride with this compound (Deuterated IS) (Anticipated) |
| Linearity Range | 2-500 ng/mL[1] | Expected to be similar to the non-deuterated method |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[1] | Expected to be similar or potentially lower due to reduced baseline noise |
| Accuracy (% Bias) | 91.5% to 112.4%[1] | Expected to be within ±15% of the nominal concentration |
| Precision (%RSD) | <9.5%[1] | Expected to be ≤15% |
| Recovery | 99.3% to 101.9%[1] | Expected to be consistent and reproducible |
| Matrix Effect | Investigated and found to be minimal[1] | Expected to more closely mimic the analyte, providing better compensation for matrix effects |
Experimental Protocols
Bioanalytical Method for Fenspiride using Bupivacaine as Internal Standard[1]
This method was developed for the quantification of fenspiride in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To 200 µL of human plasma, the internal standard (bupivacaine) is added.
-
Protein precipitation is carried out by adding acetonitrile.
-
The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
The supernatant is collected for UPLC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: ACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water (both containing 0.2% formic acid)
-
Flow Rate: 0.4 mL/min
-
Retention Time: Fenspiride - 0.64 min; Bupivacaine - 0.87 min
3. Mass Spectrometry Conditions:
-
Detection: Positive ion mode
-
Transitions: Fenspiride - m/z 261→105; Bupivacaine - m/z 289→140
Anticipated Bioanalytical Method Using this compound as Internal Standard
While a specific published method using this compound was not identified, a protocol would likely follow a similar procedure to the one described above, with adjustments to the mass spectrometry detection.
1. Sample Preparation:
-
The same protein precipitation method would likely be effective. This compound would be added to the plasma samples instead of bupivacaine.
2. Liquid Chromatography Conditions:
-
Similar chromatographic conditions are expected to be suitable. A key advantage of a deuterated IS is that it typically has a very similar retention time to the analyte, which can improve the correction for matrix effects that vary with retention time.
3. Mass Spectrometry Conditions:
-
Detection: Positive ion mode
-
Anticipated Transitions: Fenspiride - m/z 261→105; this compound - m/z 266→105 (or other suitable fragment ion). The precursor ion for this compound is 5 Daltons higher than fenspiride due to the five deuterium atoms.
Incurred Sample Reanalysis (ISR) Protocol
ISR is conducted to ensure the reproducibility of a bioanalytical method using actual study samples.[3][4][5]
1. Sample Selection:
-
A subset of study samples (typically up to 10% for clinical studies) is selected for reanalysis.[3]
-
Samples should be chosen from around the maximum concentration (Cmax) and in the elimination phase of the pharmacokinetic profile.[3]
2. Reanalysis Procedure:
-
The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.[6][7]
-
The same validated bioanalytical method must be used for the reanalysis.[3]
3. Acceptance Criteria:
-
For small molecules, at least 67% (two-thirds) of the reanalyzed samples should have a percentage difference between the original and the repeat result within ±20% of their mean.[3][6]
-
The percentage difference is calculated as: (% Difference) = [(Repeat Value - Original Value) / Mean Value] * 100
Illustrative Incurred Sample Reanalysis Data
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail |
| SUBJ-001-01 | 152.3 | 145.8 | 149.05 | -4.36% | Pass |
| SUBJ-001-02 | 489.1 | 510.5 | 499.8 | 4.28% | Pass |
| SUBJ-002-01 | 12.5 | 14.8 | 13.65 | 16.85% | Pass |
| SUBJ-002-02 | 256.7 | 289.4 | 273.05 | 11.98% | Pass |
| SUBJ-003-01 | 88.2 | 75.9 | 82.05 | -15.00% | Pass |
| SUBJ-003-02 | 345.6 | 415.2 | 380.4 | 18.30% | Pass |
| SUBJ-004-01 | 5.8 | 7.1 | 6.45 | 20.16% | Fail |
| SUBJ-004-02 | 198.4 | 185.9 | 192.15 | -6.51% | Pass |
| SUBJ-005-01 | 45.1 | 50.2 | 47.65 | 10.70% | Pass |
| SUBJ-005-02 | 299.8 | 280.1 | 289.95 | -6.80% | Pass |
| Overall | 90% Pass |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for fenspiride quantification.
Incurred Sample Reanalysis Logical Flow
Caption: Logical workflow for Incurred Sample Reanalysis.
Internal Standard Comparison Pathway
Caption: Comparison of deuterated vs. non-deuterated internal standards.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 4. Incurred sample reanalysis: a global transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. e-b-f.eu [e-b-f.eu]
- 7. Repeat Analysis and Incurred Sample Reanalysis: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Fenspiride Bioanalytical Assays Between Laboratories Utilizing Fenspiride-d5 Internal Standard
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of a hypothetical cross-validation of a bioanalytical method for the quantification of Fenspiride in human plasma between two independent laboratories. The use of a stable isotope-labeled internal standard, Fenspiride-d5, is central to ensuring the accuracy and reproducibility of the assay across different sites. This document outlines the experimental protocols, presents comparative performance data, and illustrates the workflows involved in the cross-validation process.
Introduction to Fenspiride and Bioanalytical Cross-Validation
Fenspiride is an oxazolidinone spiro compound with bronchodilator and anti-inflammatory effects, previously used in the treatment of respiratory and ENT diseases.[1] Accurate quantification of Fenspiride in biological matrices is crucial for pharmacokinetic and bioequivalence studies. When these studies are conducted across multiple sites, it is imperative to perform a cross-validation of the bioanalytical method to ensure data integrity and comparability.[2][3][4][5]
Cross-validation involves comparing the performance of a validated bioanalytical method between two or more laboratories.[2][3] This process is essential for verifying that the method is robust and transferable, and that it will produce equivalent results regardless of the testing site. The use of a stable isotope-labeled internal standard, such as this compound, is a common and highly effective strategy to minimize variability and improve the precision and accuracy of the assay.[6][7][8] this compound is a deuterium-labeled analog of Fenspiride and is utilized as an internal standard in analytical and pharmacokinetic research to improve the accuracy of mass spectrometry and liquid chromatography for the precise quantification of Fenspiride in biological samples.[7]
This guide presents a hypothetical cross-validation scenario between "Laboratory A" and "Laboratory B" for a Fenspiride assay using this compound as the internal standard.
Experimental Protocols
The following protocols are based on established UPLC-MS/MS methods for Fenspiride quantification in human plasma.[9][10]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control (QC) samples at room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 50 ng/mL in methanol).
-
Vortex the mixture for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Instrumentation and Conditions
| Parameter | Laboratory A Specification | Laboratory B Specification |
| UPLC System | Waters ACQUITY UPLC | Agilent 1290 Infinity II LC System |
| Column | ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | ZORBAX RRHD Eclipse Plus C18, 50 mm x 2.1 mm, 1.8 µm |
| Column Temp. | 40°C | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.4 mL/min |
| Injection Vol. | 5 µL | 5 µL |
| Mass Spectrometer | Waters Xevo TQ-S | Agilent 6495C Triple Quadrupole LC/MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fenspiride: m/z 261.2 → 105.1; this compound: m/z 266.2 → 110.1 | Fenspiride: m/z 261.2 → 105.1; this compound: m/z 266.2 → 110.1 |
| Collision Energy | Fenspiride: 25 eV; this compound: 25 eV | Fenspiride: 25 eV; this compound: 25 eV |
Data Presentation: Cross-Validation Results
The cross-validation was performed by analyzing three batches of quality control (QC) samples at low, medium, and high concentrations in both laboratories. The acceptance criteria for the inter-laboratory comparison are that the mean accuracy of the QCs should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.
Table 1: Inter-Laboratory Comparison of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Laboratory A (n=6) | Laboratory B (n=6) | Inter-Lab % Difference |
| Mean Conc. ± SD (ng/mL) | Mean Conc. ± SD (ng/mL) | |||
| Low QC | 5.0 | 5.1 ± 0.3 | 4.9 ± 0.4 | -3.9% |
| Medium QC | 50.0 | 50.8 ± 2.1 | 51.5 ± 2.5 | +1.4% |
| High QC | 400.0 | 395.2 ± 15.8 | 408.1 ± 18.3 | +3.3% |
Table 2: Precision and Accuracy Data for Each Laboratory
| QC Level | Nominal Conc. (ng/mL) | Laboratory A | Laboratory B |
| Precision (CV%) | Accuracy (%) | ||
| Low QC | 5.0 | 5.9% | 102.0% |
| Medium QC | 50.0 | 4.1% | 101.6% |
| High QC | 400.0 | 4.0% | 98.8% |
The results demonstrate a high degree of correlation between the two laboratories, with the inter-laboratory percentage difference well within the acceptable limits. Both laboratories met the pre-defined acceptance criteria for precision and accuracy.
Mandatory Visualizations
The following diagrams illustrate the key workflows in the cross-validation process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ag-lab.org [ag-lab.org]
- 3. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 5. cross-validation-of-bioanalytical-methods-between-laboratories - Ask this paper | Bohrium [bohrium.com]
- 6. caymanchem.com [caymanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Fenspiride in Human Plasma Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fenspiride stability in human plasma under various storage and handling conditions. The methodologies presented are based on validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) techniques, incorporating Fenspiride-d5 as the internal standard (IS) for precise quantification.[1][2][3] The inclusion of a stable isotope-labeled internal standard like this compound is crucial for correcting potential analyte loss during sample preparation and variability in instrument response, thereby enhancing the accuracy of pharmacokinetic and bioequivalence studies.[1]
Comparative Stability Data
The stability of fenspiride in biological matrices is a critical parameter for ensuring the integrity and reliability of bioanalytical data. Degradation of the analyte can lead to an underestimation of its concentration, impacting pharmacokinetic calculations. The following tables summarize the stability of fenspiride in human plasma under conditions commonly encountered in a laboratory setting, including freeze-thaw cycles, short-term benchtop storage, long-term frozen storage, and post-preparative (autosampler) stability.[4]
Data is presented for low-quality control (LQC) and high-quality control (HQC) samples to assess stability across a range of concentrations. The results demonstrate that fenspiride is stable under these tested conditions, with accuracy values falling within the generally accepted range of 85-115%.[4]
Table 1: Freeze-Thaw Stability of Fenspiride in Human Plasma
| Quality Control Level | Nominal Conc. (ng/mL) | Cycles | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| LQC | 6.0 | 3 | 5.8 ± 0.4 | 96.7 |
| HQC | 300.0 | 3 | 291.6 ± 15.2 | 97.2 |
Table 2: Short-Term (Benchtop) Stability of Fenspiride in Human Plasma at Room Temperature
| Quality Control Level | Nominal Conc. (ng/mL) | Duration (hours) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| LQC | 6.0 | 4 | 6.1 ± 0.5 | 101.7 |
| HQC | 300.0 | 4 | 305.7 ± 11.8 | 101.9 |
Table 3: Long-Term Stability of Fenspiride in Human Plasma at -70°C
| Quality Control Level | Nominal Conc. (ng/mL) | Duration (days) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| LQC | 6.0 | 150 | 5.9 ± 0.3 | 98.3 |
| HQC | 300.0 | 150 | 289.5 ± 14.1 | 96.5 |
Table 4: Post-Preparative (Autosampler) Stability of Fenspiride at 10°C
| Quality Control Level | Nominal Conc. (ng/mL) | Duration (hours) | Mean Measured Conc. (ng/mL) ± SD | Accuracy (%) |
| LQC | 6.0 | 22 | 6.2 ± 0.4 | 103.3 |
| HQC | 300.0 | 22 | 295.2 ± 10.5 | 98.4 |
Experimental Protocols
The data presented is based on a validated UPLC-MS/MS method.[4] The following protocol outlines the key steps for quantifying fenspiride in human plasma with this compound as the internal standard.
Sample Preparation: Protein Precipitation
This method offers a simple and rapid approach for extracting fenspiride from plasma.[4]
-
Spiking: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution. For calibration standards and quality control samples, add 20 µL of the appropriate fenspiride working solution. For blank samples, add 20 µL of the reconstitution solution (mobile phase).
-
Precipitation: Add 600 µL of acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the UPLC-MS/MS system for analysis.
UPLC-MS/MS Analytical Method
-
Chromatographic System: Waters ACQUITY UPLC System[4]
-
Column: ACQUITY UPLC® BEH C18, 50 mm × 2.1 mm, 1.7 µm[4]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min[4]
-
Gradient: A gradient elution is typically used to ensure optimal separation.
-
Mass Spectrometer: Waters Xevo TQ-S tandem quadrupole mass spectrometer[4]
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode[4]
-
MRM Transitions:
-
Fenspiride: m/z 261 → 105[4]
-
This compound: m/z 266 → 110 (Predicted)
-
Visualizations
Bioanalytical Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for a typical fenspiride stability study.
Caption: Workflow for fenspiride stability assessment in plasma.
Factors Influencing Analyte Stability
The stability of an analyte like fenspiride in a biological matrix is not intrinsic but is influenced by several external factors. Understanding these relationships is key to designing robust bioanalytical methods and ensuring sample integrity.
References
A Comparative Guide to Internal Standards for Fenspiride Quantification: Fenspiride-d5 vs. Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of fenspiride, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, compensating for variability in sample preparation, injection volume, and instrument response. This guide provides an objective comparison between the deuterated internal standard, Fenspiride-d5, and a non-isotopically labeled alternative, bupivacaine, for the determination of the lower limit of quantification (LLOQ) of fenspiride.
The Gold Standard: this compound
This compound is a stable isotope-labeled (SIL) version of fenspiride, where five hydrogen atoms have been replaced by deuterium. This subtle mass change allows for its differentiation from the native fenspiride by a mass spectrometer. Due to their nearly identical physicochemical properties, deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry. They co-elute with the analyte, experiencing the same degree of matrix effects and ionization suppression or enhancement, which leads to more accurate and precise quantification.
An Alternative Approach: Bupivacaine
Bupivacaine is a structurally different molecule that has been successfully used as an internal standard in a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of fenspiride in human plasma.[1] While not a SIL-IS, its chromatographic and mass spectrometric behavior is suitable for the analysis, providing a viable and more cost-effective alternative.
Performance Comparison
The following table summarizes the key performance characteristics of this compound and Bupivacaine as internal standards for fenspiride quantification.
| Feature | This compound (Deuterated IS) | Bupivacaine (Non-Isotopic IS) |
| Structural Similarity | Nearly identical to fenspiride | Structurally different from fenspiride |
| Chromatographic Behavior | Co-elutes with fenspiride | Different retention time than fenspiride |
| Matrix Effect Compensation | Excellent, as it experiences the same matrix effects as fenspiride | May not fully compensate for matrix effects due to different elution times and ionization characteristics |
| Accuracy and Precision | Theoretically higher due to better correction for variability | Proven to provide acceptable accuracy and precision in a validated method[1] |
| Lower Limit of Quantification (LLOQ) | Expected to be achievable at low ng/mL levels | 2 ng/mL in human plasma (experimentally determined)[1] |
| Cost | Generally higher | Lower |
Experimental Protocols
Detailed methodologies for the quantification of fenspiride using both this compound and bupivacaine as internal standards are provided below. The protocol for this compound is a proposed method based on the validated method using bupivacaine.
Method 1: Quantification of Fenspiride using this compound (Proposed)
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Waters Acquity UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: Gradient of 0.2% formic acid in water (A) and 0.2% formic acid in acetonitrile (B)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Fenspiride: m/z 261.2 → 105.1
-
This compound: m/z 266.2 → 110.1 (proposed)
-
Method 2: Quantification of Fenspiride using Bupivacaine (Validated)[1]
1. Sample Preparation:
-
To 200 µL of human plasma, add 20 µL of bupivacaine working solution (125 ng/mL in methanol).[1]
-
Vortex for 10 seconds.
-
Add 600 µL of acetonitrile for protein precipitation.[1]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.[1]
-
Inject 5 µL into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions: [1]
-
UPLC System: Waters Acquity UPLC
-
Column: ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
-
Mobile Phase: A gradient mixture of 0.2% formic acid in water and 0.2% formic acid in acetonitrile.[1]
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Fenspiride: m/z 261 → 105
-
Bupivacaine: m/z 289 → 140
-
Workflow Diagrams
The following diagrams illustrate the experimental workflows for determining the LLOQ of fenspiride using this compound and bupivacaine as internal standards.
Caption: Workflow for LLOQ determination of fenspiride using this compound.
References
Safety Operating Guide
Navigating the Disposal of Fenspiride-d5: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Fenspiride-d5, a deuterated internal standard used in the quantification of the non-steroidal anti-inflammatory drug fenspiride, is a critical aspect of laboratory safety and environmental responsibility.[1] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure research environment.
I. Pre-Disposal and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound with care, adhering to the safety protocols outlined in its Safety Data Sheet (SDS). Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including protective gloves, clothing, and eye/face protection when handling this compound.[2][3]
-
Ventilation: Use the compound only in a well-ventilated area or outdoors to avoid inhalation of any dust, fumes, or vapors.[2][3]
-
Contamination Prevention: Do not eat, drink, or smoke when using this product.[2][3] Wash hands thoroughly after handling.[2] In case of accidental contact with skin, wash the affected area with plenty of soap and water.[2]
-
Spill Management: In the event of a spill, prevent the substance from entering drains or water courses.[2] Collect the spillage and dispose of it in accordance with local, regional, national, and international regulations.[4]
II. Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically to ensure safety and regulatory compliance. As a deuterated compound with a stable isotope, this compound does not require special handling for its isotopic nature.[5] The disposal procedures are therefore dictated by the regulations governing pharmaceutical waste.[6][7]
Step 1: Waste Characterization
The first step is to determine if the this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a pharmaceutical waste can be considered hazardous if it is specifically listed or exhibits characteristics such as ignitability, corrosivity, reactivity, or toxicity.[6][7] While Fenspiride itself is harmful if swallowed, in contact with skin, or if inhaled, its classification as hazardous waste for disposal will depend on the specific regulations in your jurisdiction.[2][3][8]
Step 2: Segregation of Waste
Proper segregation is crucial in managing laboratory waste. This compound waste should be collected in a suitable, clearly labeled, and closed container to await disposal.[3] It is important not to mix pharmaceutical waste with general laboratory waste.[5]
Step 3: Adherence to Local and National Regulations
Disposal of this compound must be conducted in strict accordance with all prevailing country, federal, state, and local regulations.[2] These regulations are in place to protect public health and the environment from the potential risks associated with pharmaceutical waste.[6]
Step 4: Selecting an Approved Disposal Method
Several options exist for the disposal of pharmaceutical waste, with the appropriate choice depending on the waste's classification and local regulations:
-
Incineration: This is a common and recommended method for the disposal of pharmaceutical waste.[7][9] Hazardous pharmaceutical waste is typically treated at a permitted incineration facility.[7]
-
Licensed Waste Hauler: Engage a certified company that specializes in the disposal of chemical and pharmaceutical waste. These companies are knowledgeable about the applicable regulations and can ensure proper handling and disposal.
-
Reverse Distribution: In some cases, unused or expired pharmaceuticals may be sent to a reverse distributor for potential credit and proper disposal.[7]
Important Note: It is strongly recommended to avoid disposing of this compound by flushing it down the sewer system.[7][9] The Environmental Protection Agency (EPA) advises against this practice to prevent the contamination of water supplies.[6][7]
III. This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby safeguarding both laboratory personnel and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.greenbook.net [assets.greenbook.net]
- 5. moravek.com [moravek.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Personal protective equipment for handling Fenspiride-d5
Essential Safety and Handling Guide for Fenspiride-d5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a deuterated form of Fenspiride, an antagonist of H1-histamine receptors and a non-steroidal anti-inflammatory agent, primarily used as an internal standard for quantification in research settings.[1][2] As a deuterated compound, it should be handled with the same precautions as its non-deuterated counterpart, Fenspiride hydrochloride.
Hazard Identification and Personal Protective Equipment
Fenspiride hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields to protect against splashes. |
| Hand Protection | Chemically resistant gloves. It is recommended to wear two pairs of gloves. |
| Body Protection | A disposable, low-permeability lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs.[4] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[5] A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is essential to minimize risk.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly after handling the compound and before leaving the laboratory.
-
Remove and wash contaminated clothing before reuse.[4]
-
Clean and decontaminate the work area and any equipment used.
-
Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated area.[5]
-
Store away from direct sunlight and sources of ignition.[4]
-
Recommended storage temperature is 4°C for sealed storage.[4]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[5] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound and any solutions containing the compound as chemical waste in accordance with local, state, and federal regulations. Do not discharge into the environment.[5]
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a sealed, labeled container for hazardous waste disposal.
-
General Guidance: For unused medicines in a non-laboratory setting, the FDA recommends using a drug take-back program if available. If not, the medicine (without crushing pills) can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then discarded in the trash.[6] However, for a research chemical, institutional chemical waste procedures must be followed.
Visual Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
